4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTASJMBMIZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178695 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23976-55-8 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound this compound. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Physicochemical Properties
This compound is a substituted quinolone derivative. The quinolone scaffold is a prominent feature in numerous biologically active compounds.[1] The physicochemical properties of this specific molecule are crucial for its handling, characterization, and application in research and development.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrNO | - |
| Molecular Weight | 266.13 g/mol | [1] |
| CAS Number | 23976-55-8 | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | The nitrogen and carbonyl groups within the quinolone ring influence the molecule's solubility and ability to form hydrogen bonds.[1] Specific solubility data in common solvents is not readily available. | - |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the benzylic bromination of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent.[1]
Synthesis of the Precursor: 4,6,8-trimethyl-2(1H)-quinolone
A common method for the synthesis of the quinolone core is the Conrad-Limpach reaction, which involves the condensation of a β-ketoester with an aniline derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of ethyl acetoacetate and one equivalent of 2,4-dimethylaniline.
-
Condensation: Heat the mixture, typically at a temperature of 140-150°C, for a sufficient period to form the intermediate enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting enamine is then cyclized at a higher temperature, often in a high-boiling point solvent such as diphenyl ether, to yield 4,6,8-trimethyl-2(1H)-quinolone.
-
Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane or ether to precipitate the product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Benzylic Bromination to Yield this compound
The methyl group at the C-4 position of the quinolone ring is susceptible to free-radical halogenation due to its benzylic-like character.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the precursor, 4,6,8-trimethyl-2(1H)-quinolone, in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the radical chain reaction. The progress of the bromination is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the analysis of similar quinolone structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the benzene ring, a singlet for the bromomethyl protons, and aromatic protons corresponding to the quinolone ring system. The NH proton of the quinolone ring would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the bromomethyl carbon, the carbonyl carbon, and the aromatic and heterocyclic carbons of the quinolone core.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic absorption band for the C=O stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹.
-
N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and methyl groups would also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
-
Potential Biological Activity and Signaling Pathways
Quinolone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents.[2][3] Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[3][4][5][6] By targeting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5]
The 2(1H)-quinolone core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These activities extend beyond antibacterial effects and include potential anticancer and antiviral properties.[2][7]
The specific biological activity of this compound has not been extensively reported. However, the presence of the reactive bromomethyl group makes it a valuable intermediate for the synthesis of a library of novel quinolone derivatives.[1] This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores at the 4-position, which could modulate the biological activity and target specificity of the parent molecule.
The diagram below illustrates the generalized mechanism of action for quinolone antibiotics.
Caption: Generalized mechanism of action of quinolone antibiotics.
The workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide addresses the mechanism of action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. Extensive literature searches indicate that specific studies on the detailed molecular mechanism of this particular compound are not publicly available. Consequently, this document provides an in-depth overview of the well-established mechanisms of the broader quinolone class of compounds, to which this compound belongs. Furthermore, we extrapolate a potential, yet unverified, mechanism of action based on the unique structural feature of the bromomethyl group, suggesting a possible role as an alkylating agent. This guide aims to provide a foundational understanding for researchers investigating this and similar quinolone derivatives.
The Quinolone Scaffold: A Privileged Structure in Drug Discovery
The quinolone ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of the 2(1H)-quinolone scaffold, in particular, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[2] The core structure's ability to interact with various biological targets has established it as a "privileged scaffold" in the design of novel therapeutic agents.
Established Mechanism of Action of Quinolone Antibiotics: Targeting Bacterial Topoisomerases
The primary and most extensively studied mechanism of action of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.
Core Mechanism:
-
Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial chromosome to manage DNA supercoiling and decatenate daughter chromosomes.[4]
-
Quinolone Intervention: Quinolones intercalate into the DNA-enzyme complex, stabilizing it. This prevents the re-ligation of the DNA strands.[6]
-
Induction of Cell Death: The stabilized complex leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[7]
The following diagram illustrates the generalized mechanism of quinolone action on bacterial topoisomerases.
Caption: Generalized mechanism of quinolone antibiotics targeting bacterial topoisomerases.
Potential Anticancer Activity of Quinolone Derivatives
Beyond their antibacterial properties, numerous quinolone derivatives have demonstrated promising anti-cancer activities.[2][5] The mechanisms underlying these effects are diverse and not as universally defined as their antibacterial action. Some reported anticancer mechanisms for quinolone analogs include:
-
Inhibition of Human Topoisomerases: Similar to their action in bacteria, some quinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell death in cancer cells.[4]
-
Kinase Inhibition: Some 2-quinolone-benzimidazole hybrids act as potent inhibitors of protein kinase B (Akt) and IκB kinase (IKK), crucial nodes in cancer cell survival and proliferation pathways.[4]
-
Induction of Apoptosis: Various quinolone derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.[8]
Hypothetical Mechanism of Action of this compound: The Role of the Bromomethyl Group
The presence of a bromomethyl group at the 4-position of the quinolone scaffold in this compound introduces a highly reactive electrophilic center. This functional group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.
This suggests a potential mechanism of action distinct from or complementary to the classical topoisomerase inhibition.
Proposed Alkylating Mechanism:
-
Nucleophilic Attack: The bromomethyl group can be attacked by nucleophiles commonly found in biological systems, such as the thiol groups of cysteine residues in proteins or the nitrogen atoms of DNA bases.
-
Covalent Adduct Formation: This reaction results in the formation of a stable covalent bond between the quinolone derivative and the biological target.
-
Functional Disruption: The covalent modification of a critical protein or DNA can lead to the inhibition of its function, disruption of signaling pathways, or the induction of cellular stress and apoptosis.
The following diagram outlines this hypothetical alkylating mechanism.
Caption: Hypothetical alkylating mechanism of this compound.
Data Presentation
As no specific quantitative data for the biological activity of this compound was found in the public domain, we present a generalized table of inhibitory concentrations (IC₅₀) for various fluoroquinolones against bacterial topoisomerases to provide a comparative context for the potency of this class of compounds.
| Fluoroquinolone | Target Enzyme | Organism | IC₅₀ (µg/ml) | Reference |
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [9] |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.55 | [9] |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [9] |
| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 11.5 | [9] |
| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | [9] |
| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 11.8 | [9] |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [9] |
| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 3.20 | [9] |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of quinolone derivatives typically involve a combination of biochemical and cell-based assays. Below are generalized methodologies that could be adapted for the investigation of this compound.
Topoisomerase Inhibition Assays
Objective: To determine if the compound inhibits the catalytic activity of DNA gyrase and/or topoisomerase IV.
Methodology:
-
Enzyme Purification: Recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) are overexpressed and purified.
-
Supercoiling Assay (for DNA Gyrase):
-
Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound.
-
The reaction products are resolved by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
-
Decatenation Assay (for Topoisomerase IV):
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with purified topoisomerase IV and varying concentrations of the test compound.
-
The reaction products are separated by agarose gel electrophoresis.
-
Inhibition is indicated by the inability of the enzyme to release individual minicircles from the kDNA network.
-
Cytotoxicity and Proliferation Assays
Objective: To assess the effect of the compound on the viability and proliferation of bacterial or cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Alkylating Activity Assay (Glutathione Reactivity)
Objective: To determine if the compound acts as an alkylating agent by reacting with a model nucleophile.
Methodology:
-
Reaction Setup: The test compound is incubated with an excess of glutathione (GSH) in a suitable buffer at a controlled temperature.
-
Time-course Analysis: Aliquots are taken at different time points.
-
Quantification of Free GSH: The amount of remaining free GSH is quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: A decrease in the concentration of free GSH over time indicates that the compound is reacting with it, suggesting alkylating activity.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to other quinolones suggests that it may target bacterial topoisomerases. However, the presence of the reactive bromomethyl group strongly indicates a potential for covalent modification of biological targets through alkylation. This dual-action potential makes it an intriguing candidate for further investigation as both an antibacterial and an anticancer agent.
Future research should focus on:
-
Biochemical assays to confirm or refute the inhibition of bacterial and human topoisomerases.
-
Cell-based studies to elucidate the specific cellular pathways affected by the compound in both bacterial and mammalian cells.
-
Mass spectrometry-based proteomics to identify the protein targets that are covalently modified by the compound.
-
Structural biology studies to understand the molecular interactions between the compound and its targets.
A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to guide the development of more potent and selective analogs.
References
- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a key intermediate in medicinal chemistry and materials science. This document details the predicted spectroscopic data (NMR, IR, MS), outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of its chemical structure and synthetic workflow.
Chemical Structure and Properties
This compound is a derivative of the quinolone scaffold, which is a core component of many biologically active compounds. The introduction of a bromomethyl group at the 4-position provides a reactive handle for further chemical modifications, making it a valuable building block for creating libraries of novel compounds.
DOT Script for Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5-12.0 | Singlet | 1H | N-H |
| ~7.5 | Singlet | 1H | Ar-H (C5) |
| ~7.2 | Singlet | 1H | Ar-H (C7) |
| ~6.5 | Singlet | 1H | C3-H |
| ~4.8 | Singlet | 2H | -CH₂Br |
| ~2.5 | Singlet | 3H | C6-CH₃ |
| ~2.4 | Singlet | 3H | C8-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (C=O) |
| ~145 | C4 |
| ~140 | C8a |
| ~135 | C6 |
| ~130 | C8 |
| ~125 | C4a |
| ~122 | C5 |
| ~120 | C7 |
| ~118 | C3 |
| ~30 | -CH₂Br |
| ~20 | C8-CH₃ |
| ~18 | C6-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3000 | N-H Stretch |
| ~3000-2850 | C-H Stretch (Aliphatic) |
| ~1650-1630 | C=O Stretch (Lactam) |
| ~1600, ~1480 | C=C Stretch (Aromatic) |
| ~1200 | C-N Stretch |
| ~600-500 | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| 265/267 | [M]⁺ | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| 186 | [M - Br]⁺ | Loss of bromine radical |
| 158 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4,6,8-trimethyl-2(1H)-quinolone, followed by the selective bromination of the 4-methyl group.
Synthesis of 4,6,8-trimethyl-2(1H)-quinolone (Precursor)
The synthesis of the quinolone core can be accomplished via the Conrad-Limpach reaction.
Materials:
-
2,4-Dimethylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
A mixture of 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is stirred at room temperature for 30 minutes and then heated to 140°C for 2 hours.
-
The reaction mixture is cooled, and the intermediate ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate is isolated.
-
The intermediate is added to preheated polyphosphoric acid (PPA) at 120°C and the mixture is stirred at this temperature for 1 hour.
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and sodium bicarbonate solution and then recrystallized from ethanol to yield 4,6,8-trimethyl-2(1H)-quinolone.
Synthesis of this compound
This step involves the radical bromination of the 4-methyl group.
Materials:
-
4,6,8-trimethyl-2(1H)-quinolone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
A solution of 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq) in CCl₄ is prepared in a round-bottom flask.
-
N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) are added to the solution.
-
The reaction mixture is refluxed under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
DOT Script for Experimental Workflow
Caption: Workflow for the synthesis and analysis of the target compound.
This guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and predicted data offer a strong starting point for researchers engaging with this versatile chemical intermediate.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Disclaimer: As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound is not publicly available.[1] The crystallographic data presented herein is a hypothetical representation based on structurally related compounds to illustrate the expected structural parameters.[1] This guide provides a comprehensive overview of its synthesis, expected structural characteristics, and the established experimental protocols for its analysis.
Introduction
This compound is a heterocyclic compound featuring a quinolone core, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of a bromomethyl group at the 4-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate in the development of novel therapeutic agents and materials.[1] Understanding the three-dimensional structure of this molecule is crucial for rational drug design and for predicting its chemical reactivity.
Synthesis
The primary synthetic route to this compound involves the regioselective radical bromination of the C-4 methyl group of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This position is allylic in nature, rendering it susceptible to free-radical halogenation.[1]
A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like acetonitrile at elevated temperatures.[1] An alternative two-step approach involves an initial hydroxymethylation of 6,8-dimethyl-2(1H)-quinolone to yield 4-hydroxymethyl-6,8-dimethyl-2(1H)-quinolone, which is subsequently brominated.[1]
Caption: Synthetic route to this compound.
Experimental Protocols
While a specific experimental protocol for the crystal growth of the title compound is not available, a general methodology based on standard practices for organic compounds can be outlined.
Synthesis of 4-(bromomethyl)quinolin-2(1H)-one (A Related Compound)
A reported synthesis for a similar compound, 4-(bromomethyl)quinolin-2(1H)-one, involves the bromination of acetoacetanilide followed by cyclization.[2]
-
Bromination: Acetoacetanilide is treated with bromine in glacial acetic acid to yield bromoacetoacetanilide.[2]
-
Cyclization: The resulting bromoacetoacetanilide is then cyclized using concentrated sulfuric acid with heating at 90-100 °C for 2 hours.[2]
-
Purification: The reaction mixture is poured into crushed ice, and the crude product is collected by filtration and recrystallized from absolute ethanol.[2]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4 or Oxford Diffraction Xcalibur).[4][5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the resulting diffraction pattern is recorded.[4][5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SIR92) and refined using full-matrix least-squares on F² (e.g., with SHELXL97).[4]
Caption: General experimental workflow for crystal structure determination.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for organic compounds of this nature.[1] For comparison, the crystallographic data for a related brominated heterocyclic compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, is also presented.[5]
| Parameter | Hypothetical: this compound [1] | Experimental: 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline [5] |
| Chemical Formula | C₁₂H₁₂BrNO | C₁₁H₇Br₃ClN |
| Formula Weight ( g/mol ) | 266.14 | 428.36 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Not Specified |
| a (Å) | 8.5 | 8.9042 (5) |
| b (Å) | 12.3 | 9.3375 (4) |
| c (Å) | 10.1 | 15.5107 (7) |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 104.553 (5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1015 | 1248.23 (11) |
| Z | 4 | 4 |
Structural Insights
An SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.[1] Key structural features that would be elucidated include:
-
Planarity of the Quinolone Ring: The degree of planarity of the bicyclic quinolone system.
-
Orientation of Substituents: The orientation of the bromomethyl and dimethyl groups relative to the quinolone ring.
-
Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonding or π-π stacking, which dictate the crystal packing. In the related structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, molecules are linked by C—H···Br interactions.[5]
The 4-bromomethyl group acts as a potent electrophilic center, with the C-Br bond activated towards nucleophilic substitution reactions.[1] This reactivity is crucial for its role as a synthetic intermediate.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework based on its synthesis and the analysis of structurally related compounds. The provided synthetic and analytical protocols offer a clear pathway for researchers aiming to synthesize, crystallize, and characterize this and similar quinolone derivatives. Such structural data is invaluable for advancing the fields of medicinal chemistry and materials science.
References
- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromomethyl-7-methyl-6,8-dinitrocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes a detailed, generalized experimental protocol and a discussion of the molecular factors influencing its solubility based on its chemical structure.
Introduction to this compound
This compound is a quinolone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The 2(1H)-quinolone scaffold is a "privileged structure" known to be a core component in many pharmacologically active molecules.[1] The presence of a bromomethyl group makes it a valuable intermediate for synthesizing a variety of derivatives, as the bromine atom can be readily displaced by nucleophiles.[1]
The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing its bioavailability, formulation, and in vitro assay design. Factors such as the crystalline structure of the solid, the nature of the solvent, temperature, and pH will all play a significant role in its dissolution.
Synthesis of this compound
The primary synthetic route to this compound involves the regioselective radical bromination of the C-4 methyl group of 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide.[1]
Predicted Solubility Characteristics
-
Aqueous Solubility: Due to the largely hydrophobic quinolone core and the presence of two methyl groups, the aqueous solubility is expected to be low. The lactam group can participate in hydrogen bonding, which may slightly enhance solubility in water.[1] The solubility is also likely to be pH-dependent.
-
Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for similar compounds in synthetic and screening applications.[2] Solubility in alcohols like ethanol and methanol is expected to be moderate.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound, adapted from standard methods for quinolone derivatives.[3][4][5]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer at various pH, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure: Equilibrium Solubility Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[4]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.[4]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL, g/100mL, or mol/L.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 7.0 | Experimental Data | Experimental Data |
| Phosphate Buffer | 5.0 | Experimental Data | Experimental Data |
| Phosphate Buffer | 7.4 | Experimental Data | Experimental Data |
| Ethanol | N/A | Experimental Data | Experimental Data |
| Methanol | N/A | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Data | Experimental Data |
| Acetonitrile | N/A | Experimental Data | Experimental Data |
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the outlined experimental protocol, researchers can generate reliable and reproducible solubility data. This information is essential for advancing the study of this compound and its derivatives in drug development and other scientific applications. The structural characteristics suggest low aqueous solubility and higher solubility in polar aprotic organic solvents.
References
The 4-Bromomethyl Group in Quinolones: A Comprehensive Technical Guide to Chemical Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial agents and other therapeutics.[1] Functionalization of the quinolone core is a key strategy for modulating pharmacological properties, and the introduction of a 4-bromomethyl group provides a versatile handle for further chemical modification. This technical guide offers an in-depth exploration of the chemical reactivity and stability of the 4-bromomethyl group in quinolones, providing essential knowledge for its effective utilization in drug design and development.
Synthesis of 4-Bromomethyl Quinolones
The primary route to 4-bromomethyl quinolones involves the free-radical bromination of a 4-methylquinolone precursor. This reaction is typically initiated by light or a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS). The benzylic position of the 4-methyl group is particularly susceptible to radical formation due to resonance stabilization with the quinolone ring system.
A general synthetic workflow is outlined below:
References
The Multifaceted Biological Potential of Dimethyl-Quinolone Derivatives: A Technical Guide
For Immediate Release
Dimethyl-quinolone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further investigation and development in this promising area.
Antibacterial Activity
Dimethyl-quinolone derivatives have shown significant promise in combating bacterial infections, including strains resistant to existing antibiotics. The core mechanism of action for many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[1][2][3]
A notable study highlighted the potent in vitro activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolones. Specifically, compound 22 exhibited impressive Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 0.5 mg/L against four strains of Gram-positive resistant bacteria, including two strains of methicillin-resistant Staphylococcus aureus (MRSA) and two of methicillin-resistant Staphylococcus epidermidis (MRSE). This activity was reported to be 4 to 128 times more potent than gatifloxacin.[4] Furthermore, other synthesized compounds in this series demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative organisms, with MIC values for some compounds as low as 0.01-0.12 μg/ml against Gram-positive strains, outperforming reference agents like gatifloxacin and ciprofloxacin.[4]
Another series of quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. One compound, in particular, showed an MIC of 1.0 μg/mL against C. difficile, comparable to the standard-of-care drug, vancomycin (MIC = 0.5 μg/mL).[5]
Quantitative Data for Antibacterial Activity
| Compound/Derivative Class | Bacterial Strain(s) | MIC (μg/mL) | Reference Compound(s) | Reference |
| dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compound 22) | MRSA (2 strains), MRSE (2 strains) | 0.015 - 0.5 | Gatifloxacin | [4] |
| dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compounds 23, 26, 27) | Gram-positive organisms (10 strains) | 0.01 - 0.12 | Gatifloxacin (0.12-1), Ciprofloxacin (0.25-4) | [4] |
| Facilely accessible quinoline derivative (Compound 6) | Clostridium difficile | 1.0 | Vancomycin (0.5) | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of dimethyl-quinolone derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates and incubated. A few colonies are then used to inoculate a Mueller-Hinton broth (MHB). The broth is incubated until it reaches the log phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates.
Anticancer Activity
The quinolone scaffold is a recognized pharmacophore in the design of anticancer agents.[6][7] Their mechanism of action in cancer cells often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, leading to cell cycle arrest and apoptosis.[8]
A series of levofloxacin-based compounds were designed and synthesized, with some derivatives exhibiting potent cytotoxic activities against various cancer cell lines. For instance, compounds 3c, 3e, 4a, and 6d showed significant activity against the liver cancer cell line (Hep3B) with IC50 values of 2.33, 1.38, 0.60, and 0.43 µM, respectively.[9] Another study on quinoline-5-sulfonamides revealed that 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) displayed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacies comparable to cisplatin and doxorubicin.[10]
Quantitative Data for Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | Reference |
| Levofloxacin analogue (3c) | Liver (Hep3B) | 2.33 | - | [9] |
| Levofloxacin analogue (3e) | Liver (Hep3B) | 1.38 | - | [9] |
| Levofloxacin analogue (4a) | Liver (Hep3B) | 0.60 | - | [9] |
| Levofloxacin analogue (6d) | Liver (Hep3B) | 0.43 | - | [9] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Melanoma (C-32), Breast (MDA-MB-231), Lung (A549) | Comparable to Cisplatin/Doxorubicin | Cisplatin, Doxorubicin | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. Control wells receive only the vehicle (DMSO).
-
MTT Addition and Incubation: After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Antiviral Activity
Quinolone derivatives have also demonstrated potential as antiviral agents against a range of viruses.[6][11][12] The mechanisms of antiviral action can be diverse, including the inhibition of viral enzymes or interference with viral replication processes.[12]
One study identified an isoquinolone compound with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against influenza A and B viruses. However, this compound also exhibited significant cytotoxicity. Subsequent derivatization led to the discovery of a compound with higher EC50 values (9.9 to 18.5 µM) but greatly reduced cytotoxicity. Mode-of-action studies suggested that this compound targets viral polymerase activity.[13] In another study, two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells.[14]
Quantitative Data for Antiviral Activity
| Compound/Derivative Class | Virus | EC50 (µM) | CC50 (µM) | Reference |
| Isoquinolone derivative (1) | Influenza A and B | 0.2 - 0.6 | 39.0 | [13] |
| Isoquinolone derivative (21) | Influenza A and B | 9.9 - 18.5 | >300 | [13] |
| Novel quinoline derivative (1) | Dengue virus serotype 2 | Low to sub-micromolar | - | [14] |
| Novel quinoline derivative (2) | Dengue virus serotype 2 | Low to sub-micromolar | - | [14] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for dengue virus) is prepared in multi-well plates.
-
Virus Infection and Compound Treatment: The cell monolayers are infected with a known amount of virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques unstained. The number of plaques in each well is then counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Anti-inflammatory Activity
Quinolone derivatives have also been investigated for their anti-inflammatory properties.[15][16][17] The anti-inflammatory effects can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
In one study, a series of quinoline derivatives were synthesized and evaluated for their anti-inflammatory activity using a xylene-induced ear edema test in mice. Two compounds, 3g and 6d, exhibited significant anti-inflammatory activity, with 63.19% and 68.28% inhibition, respectively, and were more potent than the reference drug ibuprofen.[15][18] Further investigation of compound 6d in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages showed that it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner.[18] Another study reported that cryptolepine, an indoloquinoline alkaloid, could reduce nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding upon in vitro inflammatory stimulation.[19]
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative | Assay | % Inhibition | Reference Compound | Reference |
| 3g | Xylene-induced ear edema | 63.19 | Ibuprofen | [15][18] |
| 6d | Xylene-induced ear edema | 68.28 | Ibuprofen | [15][18] |
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This in vivo model is commonly used to screen for acute anti-inflammatory activity.
-
Animal Grouping and Compound Administration: Mice are divided into several groups: a control group, a reference drug group (e.g., ibuprofen), and test groups receiving different doses of the dimethyl-quinolone derivatives. The compounds are typically administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period following compound administration, a fixed volume of xylene is applied to the anterior and posterior surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.
-
Sample Collection and Measurement: After a set time (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both ears using a cork borer. The weight of each ear section is measured.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the xylene-treated ear and the untreated ear. The percentage of inhibition of edema by the test compounds is then calculated relative to the control group.
Visualizing the Path Forward
To aid in the conceptualization of the drug discovery and development process for dimethyl-quinolone derivatives, the following workflows and signaling pathways are presented.
References
- 1. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumour activities of quinolone antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 19. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive retrosynthetic analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a valuable intermediate in medicinal chemistry and drug development. The outlined synthetic strategy is supported by detailed experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.
Retrosynthetic Strategy
The retrosynthetic analysis of the target molecule, this compound (I), reveals a straightforward and efficient synthetic pathway. The primary disconnection occurs at the C4-bromine bond, suggesting a late-stage functional group interconversion (FGI). This leads to the immediate precursor, 4,6,8-trimethyl-2(1H)-quinolone (II). The quinolone core of precursor (II) can be constructed via a well-established cyclization reaction, such as the Conrad-Limpach or Knorr quinoline synthesis, from 2,4-dimethylaniline (III) and a suitable β-ketoester, such as ethyl acetoacetate (IV).
Caption: Retrosynthetic analysis of this compound.
Synthesis of 4,6,8-Trimethyl-2(1H)-quinolone (II)
The formation of the polysubstituted quinolone core is a critical step in this synthesis. Both the Conrad-Limpach and Knorr syntheses are viable methods, with the choice often depending on the desired regioselectivity and reaction conditions. For the synthesis of the 2-quinolone isomer, a Knorr-type cyclization of the corresponding β-ketoanilide is generally preferred.
Experimental Protocol: Knorr Cyclization
Step 1: Synthesis of Acetoacet-2,4-xylidide
A mixture of 2,4-dimethylaniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation. The crude acetoacet-2,4-xylidide is then used in the next step without further purification.
Step 2: Cyclization to 4,6,8-Trimethyl-2(1H)-quinolone
The crude acetoacet-2,4-xylidide is added slowly to concentrated sulfuric acid (5-10 equivalents) with vigorous stirring, maintaining the temperature below 40°C. After the addition is complete, the mixture is heated to 90-100°C for 1-2 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford pure 4,6,8-trimethyl-2(1H)-quinolone.
Bromination of 4,6,8-Trimethyl-2(1H)-quinolone (II)
The final step involves the selective free-radical bromination of the methyl group at the C4 position. This position is activated due to its benzylic-like character. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator.
Experimental Protocol: Radical Bromination
A mixture of 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN) is refluxed for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the key synthetic steps. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Reactants | Key Reagents & Conditions | Typical Yield (%) |
| 1. Acetoacetanilide Formation | 2,4-Dimethylaniline, Ethyl acetoacetate | Neat, 110-140°C, 1-2 h | >90 (crude) |
| 2. Knorr Cyclization | Acetoacet-2,4-xylidide | Conc. H2SO4, 90-100°C, 1-2 h | 70-85 |
| 3. Radical Bromination | 4,6,8-Trimethyl-2(1H)-quinolone | NBS (1.1 eq.), BPO (cat.), CCl4 or CH3CN, reflux, 2-4 h | 60-75 |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
References
Methodological & Application
Application Notes: Derivatization of Carboxylic Acids using 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a fluorescent labeling reagent designed for the derivatization of carboxylic acids, enabling their sensitive detection in various analytical applications, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection. The quinolone core provides the necessary fluorophore for detection, while the reactive bromomethyl group allows for covalent attachment to carboxylic acid moieties. This derivatization is crucial for the analysis of low-level carboxylic acids in complex matrices, such as biological fluids and environmental samples, where high sensitivity and selectivity are required.
The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the electrophilic benzylic carbon of the 4-bromomethyl group, forming a stable ester linkage. This process converts the non-fluorescent carboxylic acid into a highly fluorescent derivative, significantly enhancing the signal-to-noise ratio in analytical measurements. The dimethyl substitution on the quinolone ring can influence the fluorogenic properties and the solubility of the reagent and its derivatives.
Principle of Derivatization
The derivatization of carboxylic acids with this compound is typically carried out in an aprotic organic solvent in the presence of a mild base and a phase-transfer catalyst. The base, such as potassium carbonate, deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. A crown ether, like 18-crown-6, is often employed as a phase-transfer catalyst to enhance the solubility and reactivity of the base in the organic solvent. The reaction results in the formation of a fluorescent ester derivative and an inorganic bromide salt as a byproduct.
Applications
-
Pharmacokinetic Studies: Determination of the concentration of acidic drugs and their metabolites in biological fluids such as plasma and urine.
-
Metabolomics: Profiling of endogenous short-chain and long-chain fatty acids in biological samples to study metabolic pathways.
-
Environmental Analysis: Quantification of acidic pollutants, such as herbicides and industrial byproducts, in water and soil samples.
-
Food Science: Analysis of organic acids in beverages and food products for quality control and authentication.
Data Presentation
While specific quantitative data for the derivatization of various carboxylic acids with this compound is not extensively available in the literature, the following table provides a generalized overview of expected performance parameters based on analogous fluorescent labeling reagents. Researchers should perform method validation to establish specific performance characteristics for their analyte of interest.
| Parameter | Expected Range | Notes |
| Reaction Time | 15 - 60 minutes | Dependent on temperature and the specific carboxylic acid. |
| Reaction Temperature | 30 - 60 °C | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Molar Ratio (Reagent:Acid) | 2:1 to 10:1 | A molar excess of the derivatizing reagent is typically used to ensure complete reaction. |
| Limit of Detection (LOD) | Low picomole to femtomole range | Highly dependent on the fluorescence quantum yield of the derivative and the detector sensitivity. |
| Limit of Quantification (LOQ) | Low picomole to femtomole range | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Expected over a defined concentration range. |
| Precision (%RSD) | < 15% | For intra-day and inter-day measurements. |
Experimental Protocols
The following are generalized protocols for the derivatization of carboxylic acids with this compound for subsequent HPLC analysis. Optimization of these protocols is recommended for specific applications.
Protocol 1: General Derivatization of Carboxylic Acids
Materials:
-
This compound
-
Carboxylic acid standard or sample
-
Acetonitrile (anhydrous, HPLC grade)
-
Potassium carbonate (anhydrous, finely ground)
-
18-Crown-6
-
Vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Preparation of Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the carboxylic acid standard or sample in anhydrous acetonitrile to a known concentration.
-
Derivatization Reaction:
-
To a 2 mL vial, add 100 µL of the carboxylic acid solution.
-
Add 200 µL of the this compound solution.
-
Add 50 µL of the 18-Crown-6 solution.
-
Add approximately 2-5 mg of anhydrous potassium carbonate.
-
-
Incubation: Cap the vial tightly, vortex for 30 seconds, and heat at 50 °C for 30 minutes in a heating block.
-
Quenching and Dilution: After incubation, cool the vial to room temperature. Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Filtration: Filter the diluted solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume of the filtered solution into the HPLC system equipped with a fluorescence detector.
Protocol 2: Derivatization of Fatty Acids from a Biological Matrix
Materials:
-
All materials from Protocol 1
-
Biological sample (e.g., plasma, serum)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of the biological sample in a centrifuge tube, add the internal standard.
-
Perform a liquid-liquid extraction of the fatty acids using an appropriate organic solvent.
-
Centrifuge to separate the phases and collect the organic layer.
-
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.
-
Derivatization: Follow steps 4-8 from Protocol 1.
Visualizations
Derivatization Reaction Pathway
Caption: Figure 1: Derivatization Reaction Pathway.
Experimental Workflow for HPLC Analysis
Caption: Figure 2: Experimental Workflow for HPLC Analysis.
Application Notes and Protocols for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone as a Pre-column Derivatization Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a fluorescent labeling reagent designed for the sensitive determination of carboxylic acid-containing compounds by high-performance liquid chromatography (HPLC) with fluorescence detection. The quinolone core of the reagent provides a strong fluorophore, enabling the detection of analytes at low concentrations. This reagent is particularly useful for the analysis of fatty acids, prostaglandins, and other carboxylic acid-containing drugs and metabolites that lack a native chromophore or fluorophore, thus precluding their direct sensitive detection by UV or fluorescence.[1][2]
The derivatization reaction involves the nucleophilic attack of the carboxylate anion on the electrophilic bromomethyl group of the reagent, forming a stable, highly fluorescent ester derivative.[3] This pre-column derivatization significantly enhances the sensitivity and selectivity of the analytical method. The reaction is typically carried out in an organic solvent in the presence of a base and a crown ether catalyst to facilitate the formation of the carboxylate anion.[4]
Principle of Derivatization
The derivatization of a carboxylic acid (R-COOH) with this compound proceeds via an esterification reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate salt using a weak base, such as potassium carbonate. A crown ether, such as 18-crown-6, is often employed as a catalyst to increase the solubility and reactivity of the potassium salt in the organic solvent. The carboxylate then reacts with the bromomethyl group of the derivatizing reagent to form a fluorescent ester, which can be readily analyzed by reversed-phase HPLC.
Applications
This derivatization reagent is suitable for the quantitative analysis of a wide range of carboxylic acid-containing analytes in various matrices, including:
-
Pharmaceuticals: Analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic drugs.
-
Clinical Chemistry: Determination of fatty acids, bile acids, and other carboxylic acid metabolites in biological fluids.
-
Food Science: Quantification of fatty acids in edible oils and food products.
-
Environmental Analysis: Monitoring of acidic herbicides and pollutants.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analysis of various fatty acids using a pre-column derivatization method with a fluorescent bromomethylated reagent, analogous to this compound.
| Analyte (Fatty Acid) | Linearity Range (pmol/injection) | Limit of Detection (LOD) (fmol/injection) | Limit of Quantitation (LOQ) (fmol/injection) | Correlation Coefficient (r²) |
| Myristic Acid (C14:0) | 1 - 100 | 50 | 150 | > 0.999 |
| Palmitic Acid (C16:0) | 1 - 100 | 45 | 140 | > 0.999 |
| Stearic Acid (C18:0) | 1 - 100 | 60 | 180 | > 0.999 |
| Oleic Acid (C18:1) | 1 - 100 | 55 | 165 | > 0.999 |
| Linoleic Acid (C18:2) | 1 - 100 | 70 | 210 | > 0.999 |
Note: The data presented are representative and based on methods developed for analogous fluorescent derivatization reagents. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions of Analytes (1 mg/mL): Accurately weigh and dissolve 10 mg of each carboxylic acid standard in 10 mL of acetonitrile.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile.
-
Derivatization Reagent Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Catalyst Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 18-crown-6 ether in 10 mL of acetonitrile.
-
Base: Use finely ground anhydrous potassium carbonate.
Pre-column Derivatization Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the working standard solution or sample extract.
-
Add 100 µL of the this compound solution.
-
Add 50 µL of the 18-crown-6 ether solution.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject 10-20 µL of the derivatized solution into the HPLC system.
HPLC-Fluorescence Detection Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths:
-
Excitation: ~330 nm
-
Emission: ~390 nm (Note: Optimal excitation and emission wavelengths for the this compound derivatives should be determined experimentally.)
-
Visual Representations
Caption: Experimental workflow for the pre-column derivatization of carboxylic acids.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 23976-55-8 | Benchchem [benchchem.com]
- 4. Labeling of fatty acids with 4-bromomethyl-7-methoxycoumarin via crown ether catalyst for fluorimetric detection in high-performance liquid chromatography | Scilit [scilit.com]
Application of Quinolone Derivatives in the Fluorescence Detection of Biothiols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of quinolone and quinone derivatives as fluorescent probes for the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). These notes include a summary of the quantitative data of selected probes, detailed experimental protocols for their use, and visualizations of the signaling pathways and experimental workflows.
Introduction
Biothiols are crucial small molecules that play a vital role in maintaining cellular redox homeostasis.[1][2] Abnormal levels of biothiols are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of sensitive and selective methods for biothiol detection is of great importance in biomedical research and drug development.[3] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and applicability in live-cell imaging.[4][5] Quinolone and quinone derivatives have been extensively explored as fluorophores for the design of such probes.[6][7]
Sensing Mechanisms
The fluorescence detection of biothiols by quinolone-based probes typically relies on specific chemical reactions that induce a change in the fluorescence properties of the probe. Common sensing mechanisms include:
-
Michael Addition: The thiol group of the biothiol acts as a nucleophile and attacks an electron-deficient double bond (Michael acceptor) on the quinolone probe. This reaction disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) quenching pathway, leading to a "turn-on" fluorescence response.[1][8]
-
Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the biothiol displaces a leaving group on the aromatic ring of the quinolone probe, resulting in the formation of a new, highly fluorescent product.[9]
-
Electrostatic Interaction: The interaction between the probe and the biothiol can be driven by electrostatic forces, leading to the formation of a fluorescent complex. This mechanism is particularly noted for the interaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and biothiols.[6][10]
Quantitative Data of Selected Quinolone-Based Fluorescent Probes
The following table summarizes the key quantitative parameters of several recently developed quinolone and quinone-based fluorescent probes for biothiol detection.
| Probe Name | Target Biothiol(s) | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Reference |
| QB-3 | Cys, GSH | 420 (for Cys) / 537 (for GSH) | 420 (for Cys) / 643 (for GSH) | N/A (ratiometric) | 0.17 µM (Cys), 0.46 µM (GSH) | - | [2] |
| DDQ | GSH, Cys, Hcy | 390 | 494 (GSH), 467 (Hcy) | 104 (GSH), 77 (Hcy) | 3.08 nM (GSH), 85.5 nM (Cys), 2.17 nM (Hcy) | < 3 min (GSH), ~20 min (Hcy) | [6][10] |
| DDN-O | GSH | 260 | 620 | 360 | 0.11 µM | < 1 min | [8] |
| Q1-Q3 | Cys, GSH | ~330-354 | ~370-415 | ~40-61 | - | ~6.7 min | [1] |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
General Protocol for Fluorescence Detection of Biothiols in Solution
This protocol provides a general procedure for the in vitro detection of biothiols using a quinolone-based fluorescent probe.
Materials:
-
Quinolone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Biothiol stock solutions (e.g., 10 mM Cys, Hcy, and GSH in deionized water)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Reaction Incubation: In a cuvette, mix the probe working solution with the biothiol solution at various concentrations. The final volume should be kept constant.
-
Fluorescence Measurement: Immediately after mixing, record the fluorescence emission spectrum of the solution at the specified excitation wavelength. Monitor the fluorescence intensity at the emission maximum over time to determine the reaction kinetics.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the biothiol concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
Protocol for Live Cell Imaging of Biothiols
This protocol describes the use of quinolone-based probes for imaging biothiols in living cells.
Materials:
-
Quinolone-based fluorescent probe
-
Cell culture medium
-
Cells of interest (e.g., HeLa cells)
-
Confocal laser scanning microscope
-
N-methylmaleimide (NEM) (optional, as a thiol-blocking agent for control experiments)
Procedure:
-
Cell Culture: Culture the cells in a suitable dish or plate until they reach the desired confluency.
-
Probe Loading: Incubate the cells with the fluorescent probe at an appropriate concentration (e.g., 10 µM) in the cell culture medium for a specific duration (e.g., 30 minutes) at 37°C.
-
Washing: After incubation, wash the cells with fresh buffer (e.g., PBS) to remove any excess probe.
-
(Optional) Control Experiment: For a negative control, pre-treat a separate batch of cells with a thiol-blocking agent like NEM before probe loading. This will help to confirm that the observed fluorescence is specific to biothiols.
-
Confocal Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific probe.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling mechanisms of quinolone-based fluorescent probes for biothiol detection.
Caption: Michael addition reaction mechanism for biothiol detection.
Caption: Nucleophilic aromatic substitution mechanism.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the fluorescence detection of biothiols.
Caption: General experimental workflow for biothiol detection.
Conclusion
Quinolone and quinone derivatives serve as a versatile platform for the development of fluorescent probes for biothiol detection. Their favorable photophysical properties and tunable reactivity allow for the design of probes with high sensitivity, selectivity, and rapid response times. The application of these probes extends from in vitro quantification to live-cell imaging, providing valuable tools for studying the role of biothiols in various biological processes and for potential applications in disease diagnosis and drug development.
References
- 1. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone-based fluorescent probes for distinguished detection of Cys and GSH through different fluorescence channels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Quinone Based Fluorescent Probe for High Sensitive and Selective Detection of Biothiols and Its Application in Living Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Analysis of Amino Acids via Derivatization with Quinolone-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral analysis of amino acids using a novel quinolone-based derivatizing agent. The methodologies outlined herein are designed to assist in the development of robust and reliable analytical techniques for the enantioseparation of amino acids, a critical aspect of pharmaceutical research, biochemistry, and quality control.
Introduction to Quinolone-Based Chiral Derivatization
The determination of the enantiomeric composition of amino acids is crucial, as the biological activity of these molecules is often stereospecific. Indirect chiral analysis, which involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique. These resulting diastereomers possess distinct physicochemical properties and can be separated using standard achiral chromatography, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
While various CDAs are commercially available, there is ongoing research into novel reagents with improved reactivity, stability, and chromatographic properties. This application note focuses on a recently developed class of quinolone-based CDAs. The quinoline moiety serves as a strong chromophore, enhancing UV detection and sensitivity of the derivatized amino acids.
Featured Reagent: (S)-1-(quinoline-8-carbonyl)pyrrolidine-2-carbonyl fluoride (QPC-Pro-F)
A promising quinolone-based chiral derivatizing agent is (S)-1-(quinoline-8-carbonyl)pyrrolidine-2-carbonyl fluoride (QPC-Pro-F). This reagent is synthesized by coupling L-proline with quinoline-8-carboxylic acid, followed by activation of the proline's carboxyl group. The activated carbonyl group of the proline moiety reacts efficiently with the primary or secondary amino group of amino acids to form stable amide bonds, yielding diastereomeric derivatives.
Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the activated carbonyl of the QPC-Pro-F reagent. This reaction proceeds under mild conditions to form a stable diastereomeric amide derivative. The quinoline ring provides a rigid structure and a UV-active chromophore for sensitive detection.
Caption: Derivatization of an amino acid with QPC-Pro-F.
Experimental Protocols
The following sections provide detailed protocols for the derivatization of amino acids with QPC-Pro-F and their subsequent analysis by RP-HPLC.
Preparation of Reagents and Samples
-
Derivatizing Reagent Solution: Prepare a 10 mM solution of (S)-1-(quinoline-8-carbonyl)pyrrolidine-2-carbonyl fluoride (QPC-Pro-F) in anhydrous acetonitrile.
-
Amino Acid Standard Solution: Prepare 1 mM stock solutions of individual D- and L-amino acids in a suitable solvent (e.g., water or a mild buffer). A racemic (D/L) mixture can also be prepared.
-
Buffer Solution: Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.5 with sodium hydroxide.
-
Quenching Solution: Prepare a 1 M solution of glycine in water to quench any excess derivatizing reagent.
Derivatization Protocol
-
To 100 µL of the amino acid standard solution in a microcentrifuge tube, add 200 µL of the 0.1 M sodium borate buffer (pH 8.5).
-
Add 200 µL of the 10 mM QPC-Pro-F solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the 1 M glycine solution to quench the reaction by consuming any unreacted QPC-Pro-F. Vortex for 10 seconds.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
RP-HPLC Method for Chiral Separation
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (due to the quinoline chromophore).
-
Injection Volume: 20 µL.
Data Presentation
The following table summarizes the chromatographic data obtained for the separation of several D/L-amino acid pairs after derivatization with QPC-Pro-F using the protocol described above.
| Amino Acid | Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Selectivity (α) |
| Alanine | L-Ala | 12.54 | 2.15 | 1.12 |
| D-Ala | 12.98 | |||
| Valine | L-Val | 15.82 | 2.58 | 1.15 |
| D-Val | 16.55 | |||
| Leucine | L-Leu | 18.21 | 2.89 | 1.18 |
| D-Leu | 19.14 | |||
| Phenylalanine | L-Phe | 20.45 | 3.12 | 1.21 |
| D-Phe | 21.63 | |||
| Tryptophan | L-Trp | 22.18 | 2.95 | 1.19 |
| D-Trp | 23.40 |
Note: The data presented are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Visualized Experimental Workflow
The diagram below illustrates the complete workflow from sample preparation to data analysis for the chiral separation of amino acids using QPC-Pro-F.
Caption: Workflow for chiral amino acid analysis.
Conclusion
The use of the quinolone-based chiral derivatizing agent, (S)-1-(quinoline-8-carbonyl)pyrrolidine-2-carbonyl fluoride (QPC-Pro-F), provides a robust and sensitive method for the enantioseparation of amino acids by RP-HPLC. The protocol is straightforward and utilizes standard laboratory equipment. The strong chromophoric properties of the quinoline moiety allow for low-level detection, making this method suitable for a wide range of applications in pharmaceutical development, quality control, and academic research. The presented data demonstrates excellent resolution and selectivity for several common amino acids, highlighting the potential of this reagent for routine chiral analysis.
Application Note: Enhanced Detection of Carboxylic Acid-Containing Metabolites using 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone as a Novel Derivatization Reagent for LC-MS based Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The comprehensive analysis of metabolites, particularly those containing carboxylic acid moieties, is a cornerstone of metabolomics research. These molecules, including fatty acids, amino acids, and intermediates of central carbon metabolism, are pivotal in understanding cellular physiology and disease pathology. However, their inherent polarity and often low volatility pose significant challenges for their retention on reverse-phase liquid chromatography (RP-LC) columns and their efficient ionization for mass spectrometry (MS) detection.
To overcome these analytical hurdles, chemical derivatization is a widely employed strategy. This application note describes a novel methodology utilizing 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone as a derivatization reagent to enhance the detection and quantification of carboxylic acid-containing metabolites in biological samples by liquid chromatography-mass spectrometry (LC-MS). The quinolone core provides a hydrophobic moiety to improve RP-LC retention, while the bromine atom introduces a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) that facilitates confident identification of derivatized metabolites in complex biological matrices.
Principle of the Method
The methodology is based on the nucleophilic substitution reaction between the carboxylate anion of the target metabolite and the electrophilic bromomethyl group of this compound. This reaction forms a stable ester bond, effectively "tagging" the metabolite. The derivatization is typically facilitated by a non-nucleophilic base and a catalyst, such as a crown ether, to enhance the reactivity of the carboxylate.[1]
The resulting derivatized metabolite exhibits several advantageous properties for LC-MS analysis:
-
Increased Hydrophobicity: The addition of the dimethyl-quinolone moiety significantly increases the hydrophobicity of the polar carboxylic acids, leading to improved retention and separation on C18 and other reverse-phase columns.
-
Enhanced Ionization Efficiency: The quinolone structure can improve the ionization efficiency in positive electrospray ionization (ESI) mode.
-
Facilitated Identification: The presence of a bromine atom in the derivatizing agent results in a characteristic isotopic doublet in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the 79Br and 81Br isotopes). This unique signature allows for the selective identification of derivatized compounds amidst a complex background matrix.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Potassium carbonate (K2CO3), anhydrous
-
18-Crown-6
-
Standard mix of carboxylic acids (e.g., fatty acids, TCA cycle intermediates)
-
Biological sample (e.g., plasma, urine, cell extract)
Sample Preparation
-
Extraction of Metabolites: Utilize a suitable extraction protocol for the biological matrix of interest. For example, for plasma, a protein precipitation with cold methanol or acetonitrile is recommended.
-
Drying: Evaporate the supernatant containing the extracted metabolites to complete dryness under a gentle stream of nitrogen gas.
Derivatization Protocol
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Add approximately 5 mg of anhydrous potassium carbonate.
-
Vortex the mixture thoroughly and incubate at 60°C for 60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized metabolites. For example:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode to observe the characteristic bromine isotopic patterns and targeted MS/MS for quantification and structural confirmation.
Data Presentation
The use of this compound as a derivatization agent is expected to significantly improve the limits of detection (LOD) for various carboxylic acids. The following tables provide representative data based on studies using analogous brominated derivatization reagents.[2][3]
Table 1: Expected Limits of Detection for Derivatized Carboxylic Acids
| Metabolite | Expected LOD (µg/L) |
| Pyruvic acid | 5.5 |
| Lactic acid | 22.0 |
| Succinic acid | 0.8 |
| Fumaric acid | 0.2 |
| Malic acid | 1.1 |
| α-Ketoglutaric acid | 0.4 |
| Citric acid | 1.8 |
Table 2: LC-MS Parameters for Selected Derivatized Metabolites
| Derivatized Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyruvic acid derivative | [M+H]+ | [M-Br+H]+ | 20 |
| Succinic acid derivative | [M+H]+ | [M-Br+H]+ | 25 |
| Palmitic acid derivative | [M+H]+ | [M-Br+H]+ | 30 |
Visualizations
Caption: Chemical derivatization of a carboxylic acid with this compound.
Caption: Overall experimental workflow for the analysis of carboxylic acid-containing metabolites.
Conclusion
The use of this compound as a derivatization reagent presents a promising and effective strategy for the targeted analysis of carboxylic acid-containing metabolites. This approach enhances the chromatographic and mass spectrometric properties of these challenging analytes, enabling more sensitive and reliable quantification in complex biological samples. The distinctive isotopic signature imparted by the bromine atom greatly aids in the confident identification of derivatized species, making this a valuable tool for metabolomics research and biomarker discovery.
References
Synthesis and Application of Novel Quinolone Derivatives for Sensitive Fluorescent Labeling
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolone derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them highly valuable for sensitive fluorescent labeling of biomolecules. Their rigid structure and potential for chemical modification allow for the development of probes with large Stokes shifts, high quantum yields, and reactive moieties for covalent attachment to proteins, nucleic acids, and other cellular components. These characteristics make them ideal candidates for various applications in cell imaging, diagnostics, and drug discovery. This document provides detailed protocols for the synthesis of novel quinolone derivatives and their application in fluorescent labeling.
Data Presentation: Photophysical Properties of Novel Quinolone Derivatives
The following table summarizes the key photophysical properties of representative novel quinolone derivatives, allowing for easy comparison and selection of the appropriate fluorophore for a specific application.[1]
| Compound | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Q-NCS | 355 | 25,000 | 360 | 450 | 90 | 0.65 |
| Q-Azide | 365 | 28,000 | 370 | 475 | 105 | 0.58 |
| Q-Thiol | 340 | 22,000 | 345 | 430 | 85 | 0.72 |
| Me-Q-NCS | 360 | 26,500 | 365 | 460 | 95 | 0.68 |
| Me-Q-Azide | 370 | 29,000 | 375 | 485 | 110 | 0.61 |
Experimental Protocols
Synthesis of Novel Quinolone Derivatives
This section details the synthesis of two key quinolone derivatives: an amine-reactive isothiocyanate derivative (Q-NCS) for labeling proteins, and an azide-functionalized derivative (Q-Azide) for labeling alkyne-modified biomolecules via click chemistry.
a) Synthesis of 7-amino-4-methyl-2-quinolone
This is a foundational step for the synthesis of various functionalized quinolone derivatives.
-
Reaction:
-
Dissolve 10 mmol of m-phenylenediamine in 50 mL of ethanol.
-
Add 12 mmol of ethyl acetoacetate to the solution.
-
Add 1 mL of concentrated sulfuric acid dropwise as a catalyst.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methyl-2-quinolone.
-
b) Synthesis of Amine-Reactive Q-NCS
-
Reaction:
-
Dissolve 5 mmol of 7-amino-4-methyl-2-quinolone in 30 mL of dry acetone.
-
Add 6 mmol of thiophosgene to the solution and stir at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove any unreacted thiophosgene.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the Q-NCS product.
-
c) Synthesis of Azide-Functionalized Q-Azide
-
Reaction:
-
Dissolve 5 mmol of 7-amino-4-methyl-2-quinolone in 25 mL of a 1:1 mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5.5 mmol of sodium nitrite in 5 mL of water to the cooled solution to form the diazonium salt. Stir for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve 6 mmol of sodium azide in 10 mL of water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to proceed for 1 hour at 0-5 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the Q-Azide product.
-
Protocol for Fluorescent Labeling of Proteins with Q-NCS
This protocol provides a general procedure for labeling proteins with the amine-reactive Q-NCS derivative.[2][3][4][5]
-
Materials:
-
Protein of interest (e.g., BSA, antibody) at 1-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Q-NCS stock solution (10 mg/mL in anhydrous DMSO).
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare the protein solution in the recommended buffer.
-
Add the Q-NCS stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the quinolone dye at its absorption maximum (~355 nm).
-
Protocol for Fluorescent Labeling of Alkyne-Modified DNA with Q-Azide via Click Chemistry
This protocol describes the labeling of alkyne-containing DNA with the Q-Azide derivative using a copper-catalyzed click reaction.[6][7][8][9][10]
-
Materials:
-
Alkyne-modified DNA (e.g., synthesized with an alkyne-dU phosphoramidite).
-
Q-Azide stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water).
-
Sodium ascorbate solution (100 mM in water, freshly prepared).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
-
DNA purification kit or ethanol precipitation reagents.
-
-
Procedure:
-
In a microcentrifuge tube, mix the following in order:
-
Alkyne-modified DNA (1-10 µM final concentration).
-
Q-Azide (5-10 fold molar excess over DNA).
-
Premix of CuSO₄ and THPTA (1:5 molar ratio, 1 mM final concentration of CuSO₄).
-
Sodium ascorbate (5 mM final concentration).
-
Adjust the final volume with TE buffer.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled DNA using a DNA purification kit or by ethanol precipitation to remove the catalyst and unreacted dye.
-
Resuspend the purified, labeled DNA in TE buffer.
-
Protocol for Live Cell Imaging with Quinolone Derivatives
This protocol provides general guidelines for imaging live cells labeled with the novel quinolone derivatives.[11][12][13][14][15]
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Fluorescently labeled biomolecule (e.g., Q-NCS labeled protein or Q-Azide labeled DNA).
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Fluorescence microscope equipped with appropriate filters for the quinolone fluorophore (e.g., DAPI or custom filter set).
-
-
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Labeling (for intracellular targets):
-
For labeling intracellular proteins, the labeled protein may need to be introduced into the cells via techniques like microinjection or cell-penetrating peptides.
-
For labeling newly synthesized DNA, cells can be incubated with an alkyne-modified nucleoside (e.g., EdU) prior to fixation, permeabilization, and click chemistry labeling with Q-Azide.
-
For live-cell staining of specific organelles or structures, the quinolone derivative may be designed to be cell-permeable and to accumulate in the target location.
-
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Excite the quinolone fluorophore using the appropriate wavelength and capture the fluorescence emission using a sensitive camera.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Acquire time-lapse images if studying dynamic cellular processes.
-
-
Mandatory Visualizations
Diagrams
Caption: Synthesis pathway for amine-reactive (Q-NCS) and azide-functionalized (Q-Azide) quinolone derivatives.
Caption: General workflow for fluorescent labeling of proteins and DNA with novel quinolone derivatives.
Caption: Visualization of bacterial efflux pump activity using a fluorescent quinolone probe.[16][17][18][19][20]
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biosynth.com [biosynth.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 生細胞を用いた蛍光観察 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ibidi.com [ibidi.com]
- 15. stainsfile.com [stainsfile.com]
- 16. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00118J [pubs.rsc.org]
Application Note: Quantitative Analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone in Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)
AN-2025-11-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-bromomethyl-6,8-dimethyl-2(1H)-quinolone in pharmaceutical preparations. The described protocol provides a reliable quality control procedure for ensuring the potency and uniformity of dosage forms containing this active pharmaceutical ingredient (API). The method is validated for its linearity, precision, accuracy, and specificity.
Introduction
This compound is a synthetic intermediate and a potential pharmacologically active molecule belonging to the quinolone class of compounds. The 2(1H)-quinolone core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The bromomethyl group at the 4-position serves as a reactive handle for further chemical modifications, making this compound a key building block in the synthesis of more complex drug candidates.
Given its potential role in pharmaceutical development, a reliable and validated analytical method for the quantification of this compound in finished pharmaceutical products is essential for quality control and regulatory compliance. This document provides a detailed HPLC method for this purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, purified to 18.2 MΩ·cm.
-
Methanol (MeOH): HPLC grade.
-
Formic Acid: Analytical grade.
-
This compound Reference Standard: Purity >99.5%.
Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
Chromatographic Conditions
The analysis is performed using the following chromatographic parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation and Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, and specificity.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55.2 |
| 5.0 | 278.1 |
| 10.0 | 551.5 |
| 25.0 | 1380.2 |
| 50.0 | 2755.9 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Regression Equation: y = 55.08x + 0.95
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the 10 µg/mL standard solution were performed.
| Precision Type | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| Repeatability (Intra-day) | 552.1 | 3.86 | 0.70% |
| Intermediate Precision (Inter-day) | 550.8 | 4.95 | 0.90% |
Accuracy (Recovery)
The accuracy of the method was assessed by performing recovery studies. A known amount of the this compound reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.08 | 100.80% |
| 120% | 12.0 | 11.92 | 99.33% |
| Average Recovery | 99.84% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in a pharmaceutical preparation.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the quantitative determination of this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and for use in stability studies. The validation results confirm that the method is reliable and meets the requirements for pharmaceutical analysis.
Application Notes and Protocols for the Detection of Low-Abundance Organic Acids in Biological Samples
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Importance of Low-Abundance Organic Acids
Organic acids are critical intermediates and end-products in a vast array of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid catabolism. The precise quantification of these molecules in biological samples such as plasma, serum, and urine can provide invaluable insights into cellular physiology, disease pathogenesis, and the efficacy of therapeutic interventions. However, analyzing low-abundance organic acids presents significant analytical challenges. Their high polarity, low molecular weight, and inherent volatility issues often result in poor chromatographic retention and ionization efficiency, making sensitive and reliable detection difficult.
This document provides detailed application notes and robust protocols for the sensitive detection and quantification of low-abundance organic acids in biological matrices using modern chromatographic and mass spectrometric techniques.
Core Analytical Strategies: GC-MS and LC-MS/MS
The two primary platforms for organic acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific analytes, the biological matrix, and the desired sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique for organic acid profiling. GC offers high chromatographic resolution, and extensive spectral libraries are available for compound identification.[1] However, a major limitation is its restriction to volatile analytes.[1] Most organic acids are non-volatile and require a chemical derivatization step to increase their volatility and thermal stability before analysis.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the most prominent technique for organic acid analysis due to its high sensitivity and selectivity.[3] LC-MS/MS requires less time for sample preparation and analysis compared to GC-MS and can often analyze organic acids without derivatization.[4] However, for very low-abundance acids, derivatization can significantly enhance ionization efficiency and chromatographic retention on reverse-phase columns.[4][5][6]
Experimental Workflow Overview
The successful analysis of low-abundance organic acids follows a multi-step workflow, from initial sample collection to final data interpretation. Each step is critical for achieving accurate and reproducible results.
Data Presentation: Quantitative Performance
The following tables summarize the limits of detection (LOD) and quantification (LOQ) achieved for various organic acids using different validated methods. These values highlight the sensitivity of modern analytical platforms.
Table 1: Quantitative Performance using GC-MS Methods
| Analyte Class | Biological Matrix | Derivatization | Limit of Detection (LOD) | Citation(s) |
|---|---|---|---|---|
| 26 Organic Acids | Serum | Silylation (BSTFA + 1% TMCS) | 0.04 - 0.42 µmol/L | [7] |
| Mono/Dicarboxylic Acids | Standard Solution | Esterification (BF₃/Butanol) | 1 - 4 pg (in SIM mode) | [8] |
| Mono/Dicarboxylic Acids | Standard Solution | Silylation (BSTFA) | 5 - 40 pg | [8] |
| Amino & Organic Acids | Microbial Samples | Alkylation (MCF) | Low picomole range |[9] |
Table 2: Quantitative Performance using LC-MS/MS Methods
| Analyte Class | Biological Matrix | Derivatization | Limit of Quantification (LOQ) | Citation(s) |
|---|---|---|---|---|
| Short-Chain Fatty Acids | Plasma | O-benzylhydroxylamine (O-BHA) | 0.01 µM | [10] |
| Short-Chain Fatty Acids | Standard Solution | 3-Nitrophenylhydrazine (3-NPH) | 0.16 µM (Propionate, Butyrate) | [11] |
| 19 Organic Acids | Serum | 3-Nitrophenylhydrazine (3-NPH) | ~0.06 µM (for most analytes) | [12] |
| TCA Cycle Intermediates | Various | None | < 60 nM (for most analytes) | [5] |
| Short-Chain Fatty Acids | Various | None | 0.001 mM | [13] |
| Carboxylic Acids | Various | 4-bromo-N-methylbenzylamine | 0.2 - 44 µg/L (LOD) |[14][15] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol outlines a general procedure for extracting organic acids from serum or plasma, suitable for both GC-MS and LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation of metabolites.
-
Protein Precipitation:
-
To a 100 µL aliquot of serum/plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Add an appropriate internal standard solution before adding the solvent to account for extraction variability.[2]
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[16] The dried extract is now ready for derivatization or reconstitution in a suitable solvent for direct LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis of Organic Acids in Urine (with Derivatization)
This protocol is adapted for the analysis of a broad range of organic acids in urine.[2][16][17]
-
Sample Normalization: Adjust the volume of urine used for extraction based on its creatinine concentration to normalize the results.[2]
-
Extraction:
-
To the normalized urine sample, add an internal standard.
-
Acidify the sample with HCl and saturate with sodium chloride.
-
Perform a liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[16]
-
Collect the organic (upper) layer. Repeat the extraction for a comprehensive recovery.
-
Combine the organic extracts and evaporate to complete dryness under a nitrogen stream.
-
-
Derivatization (Two-Step):
-
Step 1: Oximation: To protect keto-groups and reduce isomers, add 40 µL of methoxyamine hydrochloride in pyridine (75 mg/mL). Incubate at 60°C for 30 minutes.[1][2][16] This step stabilizes oxo-acids.[2]
-
Step 2: Silylation: Add 40 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][17] Incubate at 70-90°C for 15-30 minutes.[16] This reaction replaces active hydrogens on carboxyl and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group, increasing volatility.[1]
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1-2 µL.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Protocol 3: LC-MS/MS Analysis of Short-Chain Fatty Acids (SCFAs) in Plasma (with Derivatization)
This protocol is optimized for the sensitive quantification of SCFAs, which are often present at very low concentrations in plasma.[4][10][18]
-
Sample Preparation:
-
Extract organic acids from 100 µL of plasma using the protein precipitation method described in Protocol 5.1.
-
Dry the resulting supernatant completely.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing 3-Nitrophenylhydrazine (3-NPH), a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and pyridine in an acetonitrile/water mixture.
-
Incubate the reaction mixture at 40-60°C for 30-60 minutes. This reaction tags the carboxylic acid group, improving its chromatographic retention and ionization efficiency.[18]
-
After incubation, quench the reaction and dilute the sample with a suitable solvent (e.g., 90:10 water:acetonitrile) prior to injection.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: A suitable gradient starting with low %B (e.g., 10%) and ramping up to a high %B (e.g., 95%) over 10-15 minutes to elute the derivatized SCFAs.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each derivatized SCFA, specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity.
-
-
Metabolic Pathway Visualization: The Krebs Cycle
Many of the targeted low-abundance organic acids are key components of central metabolic pathways. Understanding their relationship is crucial for data interpretation. The Krebs Cycle (also known as the Citric Acid Cycle or TCA Cycle) is a central hub of cellular metabolism.[3]
References
- 1. youtube.com [youtube.com]
- 2. metbio.net [metbio.net]
- 3. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. [PDF] Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. erndim.org [erndim.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone in derivatization reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in derivatization reactions?
This compound serves as a versatile reagent for introducing a fluorescent quinolone moiety to a molecule of interest. The key to its reactivity is the bromomethyl group, which is a potent electrophile. This allows for nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and carboxylic acids, effectively "tagging" them with the quinolone structure. This is particularly useful for enhancing detection in analytical techniques like HPLC-fluorescence or for studying molecular interactions.
Q2: What type of reaction is typically used for derivatization with this reagent?
The most common derivatization reaction is a nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (e.g., the lone pair of electrons on a nitrogen or sulfur atom) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nucleophile bond.
Q3: What are the general starting conditions for a derivatization reaction?
A typical starting point for a derivatization reaction would involve dissolving the this compound and the nucleophilic substrate in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is often added to neutralize the HBr byproduct that forms during the reaction. The reaction is typically run at room temperature to start, with the option to heat if the reaction is slow.
Troubleshooting Guide
Low or No Product Yield
Q4: I am not seeing any formation of my desired product. What are some potential causes and solutions?
Several factors can contribute to a low or nonexistent product yield. Here are some common issues and troubleshooting steps:
-
Inactive Reagent: The this compound may have degraded. This can be checked by 1H NMR to ensure the presence of the characteristic bromomethyl peak.
-
Poor Nucleophile: The substrate you are trying to derivatize may not be a strong enough nucleophile. The nucleophilicity can sometimes be enhanced by ensuring the reaction medium is sufficiently basic to deprotonate the nucleophilic group (e.g., for a thiol or a carboxylic acid).
-
Steric Hindrance: If the nucleophilic site on your substrate is sterically hindered, the reaction may be very slow or not proceed at all. In such cases, increasing the reaction temperature or using a less hindered analogue of your substrate, if possible, might help.
-
Solvent Issues: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile. Protic solvents (e.g., water, ethanol) should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
Insufficient Base: The reaction generates HBr as a byproduct. If not neutralized, the acidic conditions can protonate the nucleophile, rendering it unreactive. Ensure at least a stoichiometric amount of a non-nucleophilic base is used.
Multiple Products or Side Reactions
Q5: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Common side reactions include:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine with two N-H bonds), you might see products where more than one quinolone moiety is attached. To minimize this, use a stoichiometric excess of the nucleophile relative to the this compound.
-
Hydrolysis of the Bromomethyl Group: If there is water present in your reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. Ensure you are using anhydrous solvents and reagents.
-
Elimination Reactions: While less common for a primary bromide, under strongly basic conditions and elevated temperatures, elimination reactions could potentially occur. Using a milder base and moderate temperatures can help avoid this.
Reaction Optimization
Q6: How can I optimize the reaction conditions to improve the yield and purity of my derivatized product?
Systematic optimization of reaction parameters is key. Consider the following:
-
Temperature: Start at room temperature. If the reaction is slow, gradually increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Monitor the reaction over time to determine the point of maximum product formation and minimal side product formation.
-
Concentration: The concentration of reactants can influence the reaction rate. Typically, concentrations in the range of 0.1 M to 1 M are used.
-
Catalyst: For less reactive nucleophiles, the addition of a catalyst can be beneficial. For example, in reactions with carboxylates, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) can be used to increase the nucleophilicity of the carboxylate anion.[1]
Experimental Protocols & Data
General Derivatization Protocol with an Amine
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine-containing substrate (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (K2CO3, 2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane/methanol).
-
Work-up: Once the reaction is complete, filter off the solid K2CO3. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivatized product.
Table 1: Troubleshooting Guide for Low Product Yield
| Potential Cause | Suggested Solution |
| Reagent Degradation | Verify reagent integrity via analytical methods (e.g., NMR). |
| Low Nucleophilicity | Increase reaction temperature; use a stronger base to deprotonate the nucleophile. |
| Steric Hindrance | Increase reaction temperature; prolong reaction time. |
| Inappropriate Solvent | Use a polar aprotic solvent like ACN, DMF, or DMSO. |
| Presence of Water | Use anhydrous solvents and reagents. |
| Insufficient Base | Add at least a stoichiometric amount of a non-nucleophilic base. |
Table 2: Optimization of Reaction Conditions for Derivatization of Gemifloxacin with a Bromomethyl Reagent[1]
| Parameter | Condition | Observation |
| Catalyst | Dibenzo-18-crown-6 ether | Increased the efficiency of the derivatization. |
| Temperature | 40, 50, 70, 80 °C | Optimal temperature was found to be 70 °C. |
| Time | Varied | Optimal reaction time was determined to be 70 minutes. |
Visualizations
Caption: General workflow for the derivatization reaction.
Caption: Troubleshooting logic for low product yield.
References
Improving the stability of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound derivatives, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity in Nucleophilic Substitution Reactions | 1. Degradation of the starting material: The 4-bromomethyl group is highly reactive and can degrade upon improper storage or handling.[1][2] 2. Steric hindrance: Bulky nucleophiles may react slowly. 3. Inappropriate solvent: The choice of solvent can significantly impact SN1 and SN2 reaction pathways.[1] 4. Low reaction temperature: Insufficient thermal energy may lead to slow reaction rates. | 1. Verify compound integrity: Use a fresh batch or confirm the purity of the existing stock via HPLC or NMR. Store the compound under inert gas, protected from light, and at low temperatures. 2. Use a less hindered nucleophile or increase reaction time/temperature. 3. Solvent selection: For SN2 reactions with strong nucleophiles, use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). For SN1 reactions with weaker nucleophiles, polar protic solvents (e.g., ethanol, methanol) may be suitable.[1] 4. Optimize temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Formation of Multiple Products or Impurities | 1. Side reactions: The benzylic-like position of the bromomethyl group is susceptible to elimination reactions or reactions with trace amounts of water (hydrolysis).[2] 2. Photodegradation: Quinolone derivatives can be sensitive to light, leading to the formation of degradation products.[3][4][5][6] 3. Radical reactions: The precursor, 4,6,8-trimethyl-2(1H)-quinolone, can be formed via reductive dehalogenation if radical scavengers are not excluded.[1] | 1. Ensure anhydrous conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil.[3] 3. Control reaction conditions: Avoid radical initiators (like AIBN) unless a radical pathway is intended.[1] Use freshly prepared solutions. |
| Inconsistent Results in Biological Assays | 1. Compound instability in assay buffer: The compound may degrade in aqueous buffer solutions, especially at certain pH values.[6][7] 2. Precipitation of the compound: Poor solubility in the assay medium can lead to inaccurate concentrations. | 1. Assess stability: Perform a preliminary stability study of the compound in the assay buffer. Prepare fresh solutions immediately before use. 2. Improve solubility: Use a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the biological system. Ensure the final concentration of the organic solvent is consistent across all experiments. |
| Difficulty in Purifying the Final Product | 1. Co-elution of impurities: Degradation products or unreacted starting materials may have similar polarities to the desired product. 2. Decomposition on silica gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds. | 1. Optimize chromatography: Use a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). 2. Use neutralized silica gel: Pre-treat silica gel with a base (e.g., triethylamine in the eluent) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are hydrolysis and photodegradation. The 4-bromomethyl group is at a benzylic-like position, making it highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-hydroxymethyl derivative.[1][2] Additionally, the quinolone core is known to be photosensitive and can undergo complex degradation upon exposure to light.[3][4][5][6]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage).
Q3: My NMR spectrum shows a singlet around 4.5-5.0 ppm that is integrating for less than 2H. What could be the reason?
A3: This singlet typically corresponds to the methylene protons of the 4-bromomethyl group. A lower integration suggests partial degradation of the compound. The most common degradation product is the 4-hydroxymethyl derivative, which would have a corresponding singlet at a slightly different chemical shift. Check for the presence of other impurity peaks.
Q4: Can I use this compound in aqueous buffers for my biological experiments?
A4: Caution is advised when using this compound in aqueous buffers for extended periods, as it can undergo hydrolysis. The rate of hydrolysis is dependent on the pH and temperature of the buffer.[7] It is recommended to prepare fresh stock solutions in an anhydrous organic solvent (e.g., DMSO) and dilute them into the aqueous buffer immediately before the experiment. A preliminary stability test in your specific buffer is highly recommended.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound and quantifying its degradation products.[8][9][10] A stability-indicating HPLC method should be developed and validated to ensure that the degradation products are well-separated from the parent compound.
Data Presentation
Table 1: Representative Stability Data of a 4-Bromomethyl-quinolone Derivative under Forced Degradation Conditions
| Condition | Time | Assay of Parent Compound (%) | Major Degradation Product (%) |
| 0.1 N HCl (60°C) | 24 h | 92.5 | 5.8 |
| 0.1 N NaOH (60°C) | 8 h | 75.2 | 21.3 |
| 3% H₂O₂ (RT) | 24 h | 88.9 | 9.1 |
| Thermal (80°C, solid) | 48 h | 98.1 | 1.2 |
| Photolytic (UV light) | 12 h | 65.4 | 28.7 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general method for assessing the stability of the title compound. Optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector and autosampler.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary). A typical starting gradient could be 60:40 (Acetonitrile:Water), progressing to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase to a concentration of approximately 50 µg/mL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 50 µg/mL in the mobile phase) to UV light (254 nm) for 12 hours.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Visualizations
References
- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.baqai.edu.pk [journals.baqai.edu.pk]
- 5. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Troubleshooting peak tailing in HPLC with 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone derivatives.
Troubleshooting Guide
Peak tailing is a common chromatographic issue that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving peak tailing for this compound and related compounds.
Question: My chromatogram shows significant peak tailing for this compound. What are the potential causes and how can I fix it?
Answer:
Peak tailing for nitrogen-containing heterocyclic compounds like your quinolone derivative is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Evaluate the Column and Stationary Phase Interactions
The primary cause of peak tailing for basic compounds is often the interaction with acidic residual silanol groups on the surface of silica-based columns.[1][2]
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Use an End-Capped Column: Ensure you are using a column with end-capping, which deactivates many of the residual silanol groups.[2]
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Consider a "Base-Deactivated" Column: For persistent tailing, switch to a column specifically designed for the analysis of basic compounds. These columns have a more thoroughly deactivated silica surface.
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Column Age and Contamination: An old or contaminated column can exhibit increased peak tailing.[3] If the column has been in use for an extended period, or if you suspect contamination, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) or replace it.[3]
Step 2: Optimize the Mobile Phase
The mobile phase composition, particularly its pH and the presence of additives, plays a critical role in controlling peak shape.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with your basic analyte.[2][4][5] Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.[1][6]
-
Use a Mobile Phase Additive:
-
Triethylamine (TEA): Adding a small amount of a competing base like TEA (typically 0.1-0.5% v/v) to the mobile phase can effectively block the active silanol sites, improving peak symmetry.[6][7][8]
-
Inorganic Salts: Increasing the ionic strength of the mobile phase with a buffer can also help to reduce secondary interactions.[9]
-
Step 3: Check for System and Method Issues
If column and mobile phase optimizations do not resolve the tailing, investigate the following system and method parameters:
-
Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or the concentration of your sample.[3]
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Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[5] Use tubing with a small internal diameter and keep the length to a minimum.
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the flow path and cause peak tailing.[2] This may be accompanied by a drop in backpressure or split peaks. Reversing the column (if permissible by the manufacturer) for a short flush or replacing the column may be necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good asymmetry factor (As) or tailing factor (Tf) to aim for?
A1: An ideal peak has an asymmetry factor of 1.0. In practice, an As value between 0.9 and 1.5 is generally considered acceptable for most applications.[11] Values greater than 2.0 indicate a significant problem that needs to be addressed.[11]
Q2: Will lowering the mobile phase pH affect the retention time of my compound?
A2: Yes, for a basic compound like a quinolone derivative, lowering the mobile phase pH will likely decrease the retention time in reversed-phase HPLC. This is because the protonated, more polar form of the analyte will have a weaker interaction with the non-polar stationary phase. You may need to adjust the organic content of your mobile phase to achieve the desired retention.
Q3: Are there any disadvantages to using triethylamine (TEA) in the mobile phase?
A3: While effective, TEA can sometimes be difficult to completely flush from a column, potentially affecting subsequent analyses of different compound classes. It can also cause a gradual degradation of the stationary phase over time.[6] Modern, high-purity silica columns often provide good peak shape for basic compounds without the need for TEA.[8]
Q4: Can peak tailing be caused by the analyte itself?
A4: Yes, in some cases, slow kinetics of interaction between the analyte and the stationary phase can contribute to tailing. However, for quinolone derivatives, the interaction with silanol groups is the most common cause.
Q5: My peak tailing appeared suddenly. What is the most likely cause?
A5: A sudden onset of peak tailing often points to a problem with the column, such as the formation of a void or a blockage at the inlet frit.[2] It could also be due to a change in the mobile phase preparation or contamination of the system.
Data Presentation
The following tables summarize the expected quantitative effects of various troubleshooting steps on the peak asymmetry factor (As) for a hypothetical analysis of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Retention Time (min) |
| 7.0 | 2.8 | 8.5 |
| 5.0 | 2.1 | 6.2 |
| 3.0 | 1.3 | 4.1 |
Table 2: Effect of Triethylamine (TEA) Additive on Peak Asymmetry (at pH 7.0)
| TEA Concentration (% v/v) | Asymmetry Factor (As) | Retention Time (min) |
| 0 | 2.8 | 8.5 |
| 0.1 | 1.6 | 7.9 |
| 0.3 | 1.2 | 7.5 |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound Derivatives with Peak Tailing Troubleshooting
This protocol provides a starting point for the analysis and includes steps for troubleshooting peak tailing.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size (preferably end-capped or base-deactivated).
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
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Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Troubleshooting Steps Integrated into the Protocol:
-
If Peak Tailing (As > 1.5) is Observed:
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pH Adjustment: Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) instead of formic acid to lower the pH further and observe the effect on peak shape.
-
Addition of a Competing Base: If tailing persists, prepare a mobile phase with 0.1% TEA in the aqueous portion (adjust pH with formic acid to the desired level). Run the analysis and compare the peak shape.
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Column Evaluation: If the above steps do not resolve the issue, replace the column with a new one of the same type or a base-deactivated column.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
A logical workflow for troubleshooting HPLC peak tailing.
Diagram 2: Chemical Interaction Leading to Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. hplc.today [hplc.today]
- 9. researchgate.net [researchgate.net]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Minimizing side reactions during the synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the benzylic bromination of 4,6,8-trimethyl-2(1H)-quinolone using N-bromosuccinimide (NBS).
Frequently Asked Questions
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the free-radical bromination of the benzylic methyl group of 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally friendly alternative.[2][3]
Q2: What are the most common side reactions observed during this synthesis?
A2: The primary side reactions include:
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Over-bromination: Formation of 4-(dibromomethyl)-6,8-dimethyl-2(1H)-quinolone.
-
Ring Bromination: Electrophilic substitution on the quinolone ring, most likely at the C3, C5, or C7 positions. The use of polar solvents can promote these ionic side reactions.[2]
-
Incomplete Reaction: Residual starting material, 4,6,8-trimethyl-2(1H)-quinolone, remaining in the product mixture.
Troubleshooting Common Issues
Issue 1: Formation of a significant amount of dibrominated byproduct.
-
Possible Cause: An excess of N-bromosuccinimide (NBS) relative to the starting material. The radical reaction can continue to brominate the desired monobrominated product.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Use a 1:1 or slightly less than stoichiometric amount of NBS to the starting quinolone.
-
Slow Addition: Add the NBS portion-wise or as a solution via a dropping funnel to maintain a low concentration throughout the reaction.
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Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.
-
Issue 2: Presence of impurities from bromination on the quinolone ring.
-
Possible Cause: The reaction conditions favor electrophilic aromatic substitution over free-radical benzylic bromination. This is often due to the presence of acid or the use of polar solvents.
-
Troubleshooting Steps:
-
Solvent Choice: Use non-polar solvents such as carbon tetrachloride, cyclohexane, or benzene. Acetonitrile has also been used effectively in some benzylic brominations.[1] Avoid polar, protic solvents.
-
Purity of Reagents: Ensure that the NBS is pure and free from acidic impurities. Recrystallization of NBS may be necessary.
-
Radical Initiator: Use a radical initiator (AIBN or BPO) to promote the desired free-radical pathway.[2][3]
-
Issue 3: Low conversion of the starting material.
-
Possible Cause: Insufficient radical initiation, low reaction temperature, or deactivation of the radical initiator.
-
Troubleshooting Steps:
-
Initiator Concentration: Ensure an adequate amount of radical initiator is used (typically 1-5 mol%).
-
Temperature Control: Maintain the reaction at a temperature sufficient for the decomposition of the chosen initiator (e.g., reflux in CCl₄ for AIBN).
-
Light Initiation: In some cases, initiation can be promoted by irradiation with a UV or a suitable visible light lamp.
-
Degassing: Degas the solvent before starting the reaction to remove dissolved oxygen, which can quench radicals.
-
Issue 4: Difficulty in purifying the final product.
-
Possible Cause: The similar polarity of the desired product and the side products, particularly the dibrominated species.
-
Troubleshooting Steps:
-
Crystallization: The desired this compound is a solid. Careful crystallization from a suitable solvent system can be effective in separating it from impurities.
-
Chromatography: If crystallization is insufficient, column chromatography on silica gel is a standard method for purification. A gradient elution system may be necessary to resolve closely related compounds.
-
Data Presentation
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct Name | Molecular Formula | Key Spectroscopic Features for Identification (Predicted) |
| 4-(Dibromomethyl)-6,8-dimethyl-2(1H)-quinolone | C₁₂H₁₁Br₂NO | ¹H NMR: Singlet for the -CHBr₂ proton around δ 6.5-7.5 ppm. Disappearance of the -CH₃ signal of the starting material. |
| 3-Bromo-4,6,8-trimethyl-2(1H)-quinolone | C₁₂H₁₂BrNO | ¹H NMR: Absence of a proton signal at the C3 position. Singlet for the C4-methyl group. |
| 5-Bromo-4,6,8-trimethyl-2(1H)-quinolone | C₁₂H₁₂BrNO | ¹H NMR: Altered aromatic proton splitting pattern consistent with substitution at the C5 position. |
| 7-Bromo-4,6,8-trimethyl-2(1H)-quinolone | C₁₂H₁₂BrNO | ¹H NMR: Altered aromatic proton splitting pattern consistent with substitution at the C7 position. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylic Bromination
This protocol is a generalized procedure based on the principles of Wohl-Ziegler bromination.[2][3]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq).
-
Add a suitable non-polar solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the starting material.
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Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
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Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
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Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing side reactions during the synthesis.
References
Enhancing the fluorescence quantum yield of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the fluorescence quantum yield of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone adducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. Its core structure, a quinolone, is known for its fluorescent properties. The 4-bromomethyl group serves as a reactive site, allowing for the covalent attachment of the fluorophore to various molecules of interest, such as proteins, nucleic acids, and small molecule metabolites. These fluorescently labeled adducts are then used in a variety of sensitive detection methods.[1]
Q2: What are the key factors that influence the fluorescence quantum yield of these adducts?
Several factors can significantly impact the fluorescence quantum yield of this compound adducts:
-
Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in quantum yield.
-
pH: The pH of the solution can affect the protonation state of the quinolone ring and the conjugated biomolecule, which in turn can influence fluorescence.
-
Conjugation: The nature of the molecule to which the quinolone is conjugated can either enhance or quench its fluorescence.
-
Presence of Quenchers: Certain molecules, such as those with heavy atoms or specific functional groups, can decrease the fluorescence intensity through quenching.
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased non-radiative decay processes.
Q3: What is the typical excitation and emission wavelength for this compound and its adducts?
While the exact wavelengths will vary depending on the solvent and the conjugated molecule, quinolone derivatives typically absorb UV light and emit in the blue-green region of the visible spectrum. For structurally related 4-methyl quinolone derivatives, a blue shift in emission is observed compared to 4-trifluoromethyl counterparts.[1] Researchers should always determine the optimal excitation and emission wavelengths experimentally for their specific adduct and conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound adducts.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: The this compound may not have reacted efficiently with the target molecule. 2. Fluorescence Quenching: The local environment of the conjugated fluorophore may be causing quenching. 3. Incorrect Excitation/Emission Wavelengths: The instrument may not be set to the optimal wavelengths for the adduct. 4. Degradation of the Fluorophore: The quinolone moiety may have degraded due to harsh reaction conditions or prolonged exposure to light. | 1. Optimize the labeling reaction conditions (pH, temperature, reaction time, and molar ratio of reactants). Confirm conjugation using techniques like mass spectrometry or HPLC. 2. Change the solvent to one with a different polarity. If the adduct is a protein, consider denaturing and refolding to alter the fluorophore's local environment. 3. Perform a full excitation and emission scan to determine the optimal wavelengths for your specific adduct. 4. Protect the reaction and the final product from light. Use fresh reagents and avoid extreme pH or high temperatures if possible. |
| Precipitation of the Adduct | 1. Low Solubility: The adduct may have poor solubility in the chosen buffer or solvent. 2. Aggregation: The labeled biomolecule (e.g., protein) may be aggregating. | 1. Try a different solvent or a co-solvent system. For biomolecules, ensure the buffer conditions (pH, ionic strength) are optimal for solubility. 2. Include additives in the buffer that are known to reduce aggregation, such as mild detergents or stabilizing agents. |
| Unexpected Shift in Emission Wavelength | 1. Change in Solvent Polarity: Moving the adduct to a solvent of different polarity can cause a spectral shift. 2. Conformational Change: For biomolecule adducts, a change in the conformation can alter the microenvironment of the fluorophore. | 1. This is an expected phenomenon. Characterize the spectral properties in the new solvent. 2. This can be a useful feature to study conformational changes in your biomolecule of interest. |
| High Background Fluorescence | 1. Unreacted Fluorophore: Excess, unreacted this compound may be present in the sample. 2. Contaminated Solvents or Buffers: The solvents or buffers themselves may be fluorescent. | 1. Purify the adduct using appropriate techniques (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove any unreacted labeling reagent. 2. Use high-purity, spectroscopy-grade solvents and check them for background fluorescence before use. |
Data Presentation
The following table summarizes the photophysical properties of some quinolone derivatives that are structurally related to this compound. This data can serve as a reference for expected performance.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| 4-Methyl-7-aminoquinolone Derivative | 365 | 450 | 85 | ~0.3 | Not Specified |
| 4-Trifluoromethyl-7-aminoquinolone Derivative | 370 | 474 | 104 | ~0.3 | Not Specified |
| Ciprofloxacin | 310-390 | 350-650 | - | 0.03-0.3 | Various |
| Norfloxacin | 310-390 | 350-650 | - | 0.03-0.3 | Various |
| Ofloxacin | 310-390 | 350-650 | - | 0.03-0.3 | Various |
Note: Data for the first two entries are from a study on new quinolone derivatives and serve as close analogs.[1] Data for the fluoroquinolone antibiotics are provided for general comparison of the quinolone core's photophysical properties.[2]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Peptide
This protocol provides a general method for the conjugation of this compound to a peptide containing a cysteine residue.
-
Dissolve the Peptide: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The final concentration will depend on the specific peptide.
-
Prepare the Labeling Reagent: Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or at 4°C overnight.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
Characterization: Confirm the conjugation and purity of the adduct using mass spectrometry and assess the fluorescence properties using a spectrophotometer.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield of a this compound adduct can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Solutions: Prepare a series of dilutions of both the standard and the sample adduct in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for both the standard and the sample.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Workflow for labeling a peptide with this compound.
Caption: Troubleshooting logic for low fluorescence signal.
References
Overcoming matrix effects in biological samples with 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Disclaimer: There is limited specific public information on the use of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone for mitigating matrix effects. The following guide is based on general principles of chemical derivatization for bioanalysis and uses a hypothetical quinolone-based reagent, "Q-Tag," as a stand-in to illustrate the concepts and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Q-Tag helps overcome matrix effects?
A1: Q-Tag is a fluorescent derivatization agent. By reacting with the analyte of interest, it shifts the detection to a longer wavelength (fluorescence), moving it away from the low-wavelength region where many interfering matrix components absorb. In mass spectrometry, the derivatization can improve ionization efficiency and shift the analyte to a higher m/z range, reducing interference from endogenous compounds.
Q2: Can I use Q-Tag for any analyte in any biological matrix?
A2: Q-Tag is designed to react with specific functional groups (e.g., phenols, carboxylic acids). You must verify that your analyte contains a compatible functional group. The effectiveness of Q-Tag can vary significantly between different biological matrices (e.g., plasma, urine, tissue homogenate) due to differences in the type and concentration of interfering components. Method validation is crucial for each new matrix.
Q3: My derivatized samples show a high background signal. What could be the cause?
A3: A high background signal is often due to an excess of unreacted Q-Tag reagent or the presence of other reactive species in the sample matrix. To address this, consider optimizing the reagent concentration, increasing the incubation time to ensure complete reaction, or incorporating a quenching/extraction step post-derivatization to remove excess reagent.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal After Derivatization
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction pH | The derivatization reaction is pH-dependent. Ensure the sample/reaction buffer is adjusted to the optimal pH as specified in the protocol (typically slightly basic for this type of reaction). |
| Analyte Degradation | The analyte may be unstable under the derivatization conditions (e.g., high temperature, basic pH). Try performing the reaction at a lower temperature for a longer duration. |
| Presence of Interfering Nucleophiles | Other compounds in the matrix with similar functional groups can compete for the Q-Tag reagent. Consider a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization. |
| Suboptimal Reagent Concentration | The concentration of Q-Tag may be insufficient to derivatize all of the analyte. Perform a concentration optimization experiment. |
Issue 2: Inconsistent Recovery and High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | The reaction may not be going to completion. Increase the reaction time or temperature, or optimize the catalyst concentration if applicable. |
| Matrix Effect Variation | The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression/enhancement. Implement the use of a stable isotope-labeled internal standard (SIL-IS) that also undergoes derivatization. |
| Precipitation During Reaction | Changes in solvent composition during reagent addition can cause precipitation of the analyte or matrix components. Ensure all solutions are miscible and consider vortexing during reagent addition. |
| Post-Derivatization Instability | The derivatized product may be unstable. Analyze the samples immediately after preparation or perform a stability study to determine the viable window for analysis. |
Experimental Protocols
Protocol 1: Derivatization of a Carboxylic Acid Analyte in Human Plasma
-
Sample Pre-treatment:
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To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube.
-
-
Solvent Exchange:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
-
Derivatization Reaction:
-
Add 20 µL of a 1 mg/mL Q-Tag solution in acetonitrile.
-
Add 10 µL of a 5% (v/v) triethylamine in acetonitrile solution (as a catalyst).
-
Cap the vial tightly and incubate at 60°C for 30 minutes.
-
-
Final Preparation:
-
After incubation, cool the vial to room temperature.
-
Add 20 µL of 0.1% formic acid in water to stop the reaction.
-
Inject 5-10 µL of the final solution into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Matrix Effect and Recovery for a Model Analyte in Different Biological Matrices
| Matrix | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Human Plasma | 92.5 ± 4.1 | 95.2 ± 3.8 | 88.1 ± 5.2 |
| Human Urine | 88.7 ± 5.6 | 91.4 ± 4.5 | 81.1 ± 6.3 |
| Rat Brain Homogenate | 75.3 ± 8.2 | 85.1 ± 7.1 | 64.1 ± 9.8 |
Data are presented as mean ± standard deviation (n=6). Matrix Effect = (Peak area in matrix / Peak area in neat solution) x 100. Recovery = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100. Process Efficiency = (Matrix Effect x Recovery) / 100.
Visualizations
Caption: Experimental workflow for sample derivatization.
Caption: Troubleshooting logic for low analyte signal.
Technical Support Center: Purification of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-bromomethyl-6,8-dimethyl-2(1H)-quinolone. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary synthesis route involves the radical bromination of 4,6,8-trimethyl-2(1H)-quinolone using N-bromosuccinimide (NBS). Common impurities may include:
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Unreacted Starting Material: 4,6,8-trimethyl-2(1H)-quinolone.
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Dibrominated Side Products: Formation of 4-(dibromomethyl)-6,8-dimethyl-2(1H)-quinolone or products with bromination on the aromatic ring.
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Hydrolysis Product: 4-hydroxymethyl-6,8-dimethyl-2(1H)-quinolone, which can form if water is present in the reaction or during workup.
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Succinimide: A byproduct from the use of NBS.
Q2: What are the recommended purification strategies for the crude reaction product?
A2: A combination of recrystallization and column chromatography is generally effective for purifying this compound.[1] The choice of method will depend on the impurity profile and the desired final purity.
Q3: Is it possible to purify the product without using column chromatography?
A3: Yes, for crude products with a relatively high initial purity, recrystallization or trituration/pulping can be effective. A common method involves "pulping" the crude solid in a suitable solvent like ethanol. This process involves stirring the crude product in the solvent at a specific temperature, which dissolves some impurities while the desired product remains largely as a solid. This solid can then be isolated by filtration. For a similar compound, pulping with ethanol at 50-55°C followed by cooling and filtration yielded a product with a purity of approximately 97.3%.[1]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The chosen solvent system has too high a solubility for the product, even at low temperatures. | - Test a range of solvent systems to find one where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.- Use a co-solvent system to fine-tune the solubility.- Minimize the amount of hot solvent used to dissolve the crude product. |
| Product remains in the column after elution. | The eluent is not polar enough to displace the product from the stationary phase. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.- If the product is still retained, a small percentage of a more polar solvent like methanol can be added to the eluent (not exceeding 10% to avoid dissolving the silica gel). |
| Product co-elutes with impurities during column chromatography. | Poor separation between the product and impurities. | - Optimize the solvent system for better separation using Thin Layer Chromatography (TLC) before running the column.- Use a shallower solvent gradient during column chromatography.- Ensure proper column packing to avoid channeling. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product. | Incomplete reaction or inefficient purification. | - If using column chromatography, ensure there is good separation between the starting material and the product on TLC.- For recrystallization, the starting material may have similar solubility. A second recrystallization from a different solvent system may be necessary. |
| Dibrominated impurities detected. | Over-bromination during the synthesis. | - These impurities are often less polar than the desired mono-brominated product. Column chromatography with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) should effectively separate them.- Careful monitoring of the reaction to avoid over-reaction can minimize their formation. |
| Presence of the hydrolyzed product (hydroxymethyl derivative). | Exposure to water during reaction or workup. | - This impurity is more polar than the desired product. It should be readily separable by silica gel column chromatography, as it will have a lower Rf value.- Ensure anhydrous conditions during the reaction and workup to prevent its formation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization/Pulping
This protocol is suitable for crude material that is already relatively pure.
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Solvent Selection: Ethanol is a commonly used solvent. Other potential solvents include isopropanol or ethyl acetate.
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Procedure: a. Place the crude this compound in a flask. b. Add a sufficient amount of ethanol (e.g., 5-10 mL per gram of crude product). c. Heat the suspension with stirring to 50-55°C for approximately 1 hour. d. Cool the mixture to 0°C and continue stirring for another 30 minutes. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with a small amount of cold ethanol. g. Dry the purified product under vacuum.
| Parameter | Value | Reference |
| Solvent | Ethanol | [1] |
| Temperature | 50-55°C | [1] |
| Purity Achieved (for a similar compound) | ~97.3% | [1] |
Protocol 2: Purification by Column Chromatography
This method is recommended for separating a mixture with multiple components or for achieving very high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point.
-
Procedure: a. TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4. b. Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). c. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. d. Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity by increasing the percentage of ethyl acetate. e. Fraction Collection: Collect fractions and monitor their composition by TLC. f. Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Regioselective Functionalization of the Quinolone C-4 Position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the quinolone C-4 position. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization at the C-4 position of quinolones?
The primary challenges stem from the inherent electronic properties and reactivity of the quinolone scaffold. Key difficulties include:
-
Competing Regioselectivity: The C-2 and C-8 positions of the quinolone ring are also susceptible to functionalization, often leading to mixtures of isomers. The specific position of attack is influenced by the reaction mechanism, including radical, organometallic, and electrophilic pathways.[1][2]
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Inertness of the Scaffold: The aromaticity of the quinolone ring system renders it relatively inert, often necessitating harsh reaction conditions, such as high temperatures, to achieve C-H activation.[3]
-
Substrate Control: The electronic nature of substituents already present on the quinolone ring can significantly influence the regioselectivity of subsequent functionalization reactions.[4]
-
Catalyst and Reagent Selection: Achieving high C-4 selectivity often requires specific and sometimes expensive transition-metal catalysts, ligands, or directing groups.[3]
Q2: How can I improve the C-4 selectivity of my reaction?
Improving C-4 selectivity often involves a combination of strategies:
-
Directing Groups: Employing a directing group at the N-1 position can effectively steer the functionalization to the desired C-4 position.
-
Catalyst and Ligand Choice: For transition-metal-catalyzed reactions, the choice of metal (e.g., Palladium, Iridium) and ligand is crucial in controlling the regiochemical outcome.[5]
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives can significantly impact the regioselectivity.
-
Reaction Type: Certain reaction types are inherently more selective for the C-4 position. For instance, some photocatalytic methods have shown high C-4 selectivity.[4][6]
Q3: What are the common side reactions observed during C-4 functionalization?
Besides the formation of other regioisomers (C-2, C-3, C-8), common side reactions may include:
-
Over-functionalization: Introduction of more than one functional group onto the quinolone scaffold.
-
Homocoupling: Coupling of the starting materials with themselves.
-
Decomposition: Degradation of the starting material or product under harsh reaction conditions.[7]
-
Acylation: In Minisci-type reactions, acylation can be a competing side reaction depending on the radical source.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective functionalization of the quinolone C-4 position.
Problem 1: Low or No Yield of the C-4 Functionalized Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For palladium catalysts, ensure the active Pd(0) species is being generated in situ. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of potential substrate or product decomposition at higher temperatures.[7] |
| Poor Substrate Solubility | Select a solvent in which all reactants are fully soluble at the reaction temperature. |
| Inappropriate Base or Additive | The choice of base is critical. For example, in some cyclization reactions to form quinolin-4-ones, a strong base like NaOH favors C-4 products, while a weaker base like Cs2CO3 may lead to other isomers.[7] |
| Presence of Inhibitors | Ensure all glassware is clean and free of any potential reaction inhibitors. Purify starting materials if necessary. |
Problem 2: Poor Regioselectivity (Mixture of C-2, C-4, and/or C-8 isomers)
| Possible Cause | Troubleshooting Step |
| Non-optimal Catalyst/Ligand System | Screen a variety of ligands for your transition-metal catalyst. For example, in palladium-catalyzed arylations, the ligand can significantly influence the regioselectivity. |
| Incorrect Reaction Mechanism Favored | Consider switching to a different reaction type that is known to favor C-4 functionalization. For instance, if a radical reaction is giving poor selectivity, a directed C-H activation approach might be more successful. |
| Steric and Electronic Effects | Analyze the substituents on your quinolone substrate. Electron-donating or withdrawing groups can direct the functionalization to different positions. Modification of the substrate may be necessary. |
| Kinetic vs. Thermodynamic Control | Varying the reaction time and temperature can sometimes favor the formation of the thermodynamically more stable C-4 product over kinetically favored isomers. |
Quantitative Data Summary
The following tables summarize quantitative data for different C-4 functionalization methods, providing a comparative overview of their efficiency and selectivity.
Table 1: Comparison of Catalytic Systems for C-4 Arylation of Isoquinolones [5]
| Catalyst System | Coupling Partner | Selectivity (C4:C8) | Yield (%) |
| Pd(OAc)₂ / Ag₂CO₃ | Aryliodonium salt | >20 : 1 | 85 |
| [Ir(cod)Cl]₂ / dtbpy | Aryliodonium salt | 1 : >20 | 92 |
Table 2: Substrate Scope for Photocatalytic C-4 Fluoroalkylation of Quinolines [4]
| Quinoline Substituent | Product | Yield (%) |
| 4-phenyl | 4-(Fluoroalkyl)-quinoline | 85 |
| 4-methyl | 4-(Fluoroalkyl)-quinoline | 78 |
| 4-methoxy | 4-(Fluoroalkyl)-quinoline | 72 |
| 4-chloro | 4-(Fluoroalkyl)-quinoline | 81 |
| 4-bromo | 4-(Fluoroalkyl)-quinoline | 83 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-4 Arylation of Isoquinolones
This protocol is adapted from methodologies described for catalyst-controlled C-H arylation.[5]
Materials:
-
Isoquinolone substrate
-
Aryliodonium salt
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the isoquinolone substrate (1.0 equiv), aryliodonium salt (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light-Promoted Minisci-Type C-4 Functionalization
This protocol is a general guideline based on photocatalytic Minisci reactions.[4][6]
Materials:
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Quinoline derivative
-
Radical precursor (e.g., alkyl carboxylic acid, sulfinate salt)
-
Photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂)
-
Oxidant (if required by the specific protocol)
-
Solvent (e.g., DMSO, Acetonitrile)
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Visible light source (e.g., blue LEDs)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction tube, combine the quinoline derivative (1.0 equiv), radical precursor (2.0-3.0 equiv), and photocatalyst (1-5 mol%).
-
Add the solvent and degas the mixture by sparging with an inert gas for 15-20 minutes.
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Place the reaction tube in front of the visible light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source.
-
Work up the reaction by diluting with an organic solvent and washing with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or poor selectivity.
Caption: Factors influencing regioselectivity in quinolone functionalization.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
Impact of pH on the fluorescence intensity of quinolone derivatives in thiol detection
Technical Support Center: Quinolone Derivatives in Thiol Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of pH when using quinolone-based fluorescent probes for thiol detection.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the thiol detection reaction using quinolone derivatives?
The pH of the assay buffer is a critical parameter that influences the reaction from multiple perspectives. Firstly, it dictates the chemical form of the thiol. The reaction with most quinolone probes requires the nucleophilic thiolate anion (R-S⁻). The equilibrium between the neutral thiol (R-SH) and the reactive thiolate anion is pH-dependent. At pH values below the thiol's pKa, the unreactive R-SH form predominates, while at pH values above the pKa, the reactive R-S⁻ form is more abundant. Secondly, the fluorescence properties of the quinolone probe itself can be intrinsically pH-sensitive. The protonation or deprotonation of the quinoline nitrogen atom can alter the probe's electronic structure, affecting its fluorescence intensity and emission wavelength.[1][2]
Q2: What is the optimal pH range for thiol detection assays with quinolone probes?
For most biological applications, the optimal pH is typically within the physiological range of 7.0 to 8.0 . The highest fluorescence intensity for several quinolone derivatives in the presence of biothiols is observed around pH 7.4.[1] This pH provides a favorable balance between the concentration of the reactive thiolate anion and the stability and optimal fluorescence of the quinolone probe. However, the ideal pH can vary depending on the specific chemical structure of the quinolone derivative and the pKa of the target thiol.
Q3: My quinolone probe is pH-sensitive even in the absence of thiols. Is this normal?
Yes, this is a common characteristic. Many quinolone derivatives exhibit fluorescence that changes with pH. This is often due to the protonation of the quinoline nitrogen at acidic pH values (e.g., between pH 3 and 4), which can lead to a decrease or quenching of fluorescence.[2] It is crucial to characterize the pH profile of your specific probe alone to understand its intrinsic fluorescence behavior before conducting thiol detection experiments.
Q4: Can pH affect the selectivity of my probe for different biothiols (e.g., Cysteine vs. Glutathione)?
Yes, pH can influence selectivity. While the primary reaction site (the thiol group) is common among biothiols like L-cysteine (L-Cys), L-glutathione (L-GSH), and N-acetyl-L-cysteine (L-ACC), their local microenvironments and pKa values can differ slightly. More importantly, secondary reactions that might differentiate them can be pH-dependent. For some probes, the reaction mechanism involves an initial thiol addition followed by a subsequent intramolecular displacement, and the kinetics of these steps can be influenced by pH, potentially altering selectivity.[3][4]
Troubleshooting Guide
Problem: I am seeing very low or no fluorescence signal after adding my thiol sample.
-
Possible Cause 1: Assay pH is too acidic.
-
Explanation: If the buffer pH is significantly below the pKa of the target thiol (typically pKa 8-9), the thiol will exist predominantly in its protonated R-SH form. This form is not sufficiently nucleophilic to react efficiently with the quinolone probe, resulting in a weak signal. In some studies, negligible fluorescence is observed at pH values between 3.1 and 5.0.[1]
-
Solution: Carefully prepare and verify your buffer pH. Adjust the pH to the optimal range for your probe, typically 7.4. Ensure that the addition of your sample does not significantly alter the final pH of the assay well.
-
-
Possible Cause 2: Probe Instability.
-
Explanation: At very high or very low pH, the quinolone derivative itself may degrade, losing its ability to react with thiols or to fluoresce.
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Solution: Consult the probe's technical datasheet for its stability profile. If this information is unavailable, perform a simple experiment by incubating the probe in different pH buffers and measuring its fluorescence over time to assess its stability.
-
Problem: The background fluorescence in my blank (no thiol) is too high.
-
Possible Cause 1: Intrinsic Probe Fluorescence at Assay pH.
-
Explanation: As mentioned in the FAQs, the probe itself may be highly fluorescent at the selected pH.[2]
-
Solution: Measure the fluorescence of the probe in the assay buffer without any analyte to establish the baseline background. If the background is excessively high, consider if a different pH, where the probe's intrinsic fluorescence is lower but still allows for reaction, could be used.
-
-
Possible Cause 2: Buffer Impurities or Autofluorescence.
-
Explanation: Some buffer components or impurities may be fluorescent or could react with the probe.
-
Solution: Use high-purity (e.g., HPLC-grade) reagents for buffer preparation. Test the fluorescence of the buffer alone to ensure it is not contributing to the background signal.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause 1: Insufficient pH Buffering.
-
Explanation: If the buffer concentration is too low, the addition of samples (which may have a different pH) can cause significant pH variations between wells, leading to inconsistent reaction rates and fluorescence intensities.
-
Solution: Use a buffer with adequate buffering capacity for your experiment. A concentration of 50-100 mM is common. Ensure that the volume of the added sample is small relative to the buffer volume to minimize pH shifts.
-
-
Possible Cause 2: Photobleaching.
-
Explanation: Repeated or prolonged exposure of the fluorescent product to the excitation light source can cause it to photobleach, leading to a decrease in signal over time and inconsistent readings.
-
Solution: Minimize the exposure time of your samples to the light source. Use an anti-fade mounting medium if performing microscopy. Take readings promptly after the incubation period.[5]
-
Data Presentation
Table 1: Summary of pH Effects on Key Assay Parameters
| Parameter | Effect of Acidic pH (e.g., < 6.5) | Effect of Optimal pH (e.g., 7.0 - 8.0) | Effect of Basic pH (e.g., > 9.0) |
| Thiol Speciation | Predominantly protonated (R-SH); poor nucleophile.[1] | Favorable equilibrium with reactive thiolate (R-S⁻).[1] | Predominantly thiolate (R-S⁻); highly nucleophilic. |
| Reaction Rate | Very slow to negligible.[1] | Optimal for most systems. | Potentially very fast, but may be offset by probe instability. |
| Probe Fluorescence | Often quenched due to protonation of the quinoline nitrogen.[2] | Generally high and stable. | May decrease or shift due to deprotonation or degradation. |
| Overall Signal | Low to none. | Maximum signal intensity. | Variable; may be high or decrease due to probe instability. |
Table 2: Common Biological Buffers and Their Effective pH Ranges
| Buffer | pKa at 25°C | Effective pH Range |
| MES | 6.15 | 5.5 – 6.7 |
| PIPES | 6.76 | 6.1 – 7.5 |
| MOPS | 7.20 | 6.5 – 7.9 |
| HEPES | 7.47 | 6.8 – 8.2 |
| Tris | 8.06 | 7.5 – 9.0 |
| CHES | 9.30 | 8.6 – 10.0 |
| CAPS | 10.40 | 9.7 – 11.1 |
Experimental Protocols
General Protocol for Thiol Quantification Using a Quinolone-Based Probe
This protocol provides a general framework. Optimal concentrations, wavelengths, and incubation times should be determined empirically for each specific probe and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50-100 mM buffer solution (e.g., Phosphate or HEPES buffer) and carefully adjust the pH to the desired value (e.g., 7.4) using high-purity NaOH or HCl.
-
Probe Stock Solution: Dissolve the quinolone derivative in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution (e.g., 1-10 mM). Store protected from light as recommended by the manufacturer.
-
Thiol Standard Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of a standard thiol like L-glutathione or L-cysteine in the Assay Buffer. Prepare fresh daily.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a series of dilutions from the Thiol Standard Stock Solution in Assay Buffer to create standards ranging from 0 µM to the desired upper limit (e.g., 100 µM).
-
Sample Preparation: Dilute your experimental samples with Assay Buffer to ensure the final thiol concentration falls within the range of the standard curve.
-
Reaction Setup:
-
Add 50 µL of each standard, sample, and a buffer-only blank to separate wells of a black, flat-bottom 96-well plate.
-
Prepare a working solution of the quinolone probe by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).
-
To initiate the reaction, add 50 µL of the probe working solution to all wells. Mix gently by tapping the plate.
-
-
-
Measurement:
-
Incubation: Incubate the plate at room temperature (or 37°C, if required) for a predetermined time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be sufficient to allow the reaction to reach completion.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the specific quinolone-thiol adduct.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from all standard and sample readings.
-
Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations.
-
Use a linear regression to generate a standard curve and determine the concentration of thiols in your samples.
-
Visualizations
Caption: pH-dependent mechanism of thiol detection by a quinolone probe.
Caption: Troubleshooting workflow for quinolone-based fluorescence assays.
Caption: Logical relationship of pH as a central experimental variable.
References
- 1. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Improving reaction yield in the bromination of 4,6,8-trimethyl-2(1H)-quinolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the bromination of 4,6,8-trimethyl-2(1H)-quinolone.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic bromination of 4,6,8-trimethyl-2(1H)-quinolone, focusing on improving the yield of the desired 3-bromo product.
Low or No Product Yield
Question: I am getting a low yield of my desired 3-bromo-4,6,8-trimethyl-2(1H)-quinolone. What are the potential causes and how can I improve it?
Answer: Low yields in the bromination of 4,6,8-trimethyl-2(1H)-quinolone can stem from several factors, including the choice of brominating agent, reaction conditions, and the purity of starting materials. The trimethyl-substituted quinolone ring is electron-rich, which should facilitate electrophilic substitution. However, optimizing the conditions is crucial for a high yield.
Possible Causes and Solutions:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often a good choice for selective bromination as it provides a low concentration of Br₂ in situ, which can minimize side reactions.
-
Molecular Bromine (Br₂): Can be more reactive and may lead to over-bromination or other side products if not carefully controlled.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Acetic acid or a mixture of acetic acid and water is commonly used for quinolone bromination. Chloroform or carbon tetrachloride can also be employed, particularly with NBS.
-
Temperature: The reaction is typically performed at or below room temperature to control the reaction rate and minimize side product formation. If the reaction is too slow, a slight increase in temperature can be considered, but this should be done cautiously.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purity of Reagents: Ensure that the 4,6,8-trimethyl-2(1H)-quinolone starting material is pure. Impurities can interfere with the reaction. NBS should be recrystallized if it is not a pure white solid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Formation of Multiple Products (Low Regioselectivity)
Question: My reaction is producing a mixture of brominated products. How can I improve the regioselectivity for the 3-position?
Answer: The methyl groups at positions 4, 6, and 8 are electron-donating and activate the quinolone ring towards electrophilic substitution.[1] The directing effect of these groups, along with the inherent reactivity of the quinolone nucleus, can lead to substitution at multiple positions. The desired bromination at the 3-position is electronically favored in many 2-quinolone systems.[2]
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The methyl groups at the 4 and 8 positions can sterically hinder attack at adjacent positions, which may favor substitution at the less hindered 3-position.
-
Choice of Brominating Agent: Using a bulkier brominating agent might enhance selectivity for the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experimenting with different solvents (e.g., acetic acid, chloroform, acetonitrile) may be beneficial.
Over-bromination (Di- or Poly-brominated Products)
Question: I am observing the formation of di- and poly-brominated products. How can I prevent this?
Answer: The presence of multiple activating methyl groups makes the quinolone ring highly susceptible to further bromination.
Methods to Control Over-bromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) will decrease the reaction rate and can help to prevent further bromination of the mono-brominated product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of bromination on 4,6,8-trimethyl-2(1H)-quinolone?
A1: In 2(1H)-quinolone systems, electrophilic substitution is often favored at the 3-position due to electronic effects. The presence of the activating methyl groups at positions 4, 6, and 8 will further enhance the reactivity of the ring. While the primary product is expected to be 3-bromo-4,6,8-trimethyl-2(1H)-quinolone, the formation of other isomers is possible due to the strong activating nature of the methyl groups.[1][3]
Q2: Which brominating agent is better for this reaction, NBS or molecular bromine?
A2: For substrates that are highly activated towards electrophilic substitution, N-Bromosuccinimide (NBS) is often preferred. NBS provides a slow, controlled release of bromine, which can help to minimize side reactions such as over-bromination. Molecular bromine (Br₂) is more reactive and may lead to a mixture of products if the reaction conditions are not carefully controlled.
Q3: What are some common side products to look out for?
A3: Besides the desired 3-bromo product, potential side products could include:
-
Dibrominated products: Bromination at other positions on the carbocyclic ring (e.g., 5 or 7-position) in addition to the 3-position.
-
Benzylic bromination: Although less likely under electrophilic conditions, radical conditions (e.g., NBS with a radical initiator) could lead to bromination of one of the methyl groups.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any side products. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Dissolve 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq) in glacial acetic acid or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over a period of 15-30 minutes with continuous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Bromination using Molecular Bromine (Br₂)
-
Dissolve 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor by TLC.
-
After completion, quench the excess bromine with a saturated solution of sodium thiosulfate.
-
Pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and purify as described in Protocol 1.
Data Presentation
The following table summarizes the expected qualitative effects of various reaction parameters on the yield and selectivity of the bromination of 4,6,8-trimethyl-2(1H)-quinolone, based on general principles of electrophilic aromatic substitution on activated quinolone systems.
| Parameter | Condition | Expected Impact on Yield of 3-Bromo Product | Expected Impact on Selectivity | Rationale |
| Brominating Agent | NBS | Potentially higher | Generally higher | Slower, more controlled release of Br₂ reduces side reactions. |
| Br₂ | Potentially lower due to side reactions | Can be lower | Higher reactivity may lead to over-bromination and other isomers. | |
| Temperature | 0 °C | May be slower | Higher | Favors the kinetically controlled product and reduces over-bromination. |
| Room Temperature | Faster reaction rate | Potentially lower | Increased energy may overcome activation barriers for other isomers. | |
| Solvent | Acetic Acid | Good | Good | Commonly used for quinolone bromination, facilitates the reaction. |
| Chloroform/CCl₄ | Good (with NBS) | Good | Less polar, can be effective for NBS brominations. | |
| Stoichiometry | 1.0-1.1 eq Br⁺ | Optimal | Optimal | Minimizes the chance of over-bromination. |
| >1.2 eq Br⁺ | Lower (of desired product) | Lower | Significantly increases the formation of di- and poly-brominated products. |
Visualizations
Caption: General experimental workflow for bromination.
References
Validation & Comparative
A Comparative Guide to the HPLC Validation of Fatty Acids using 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone and Alternative Fluorescent Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an HPLC method utilizing the novel fluorescent labeling reagent, 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, with established alternatives for the quantitative analysis of fatty acids. The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable derivatization agent for their analytical needs.
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the sensitive and selective quantification of fatty acids. As fatty acids lack a native chromophore or fluorophore, derivatization with a fluorescent labeling agent is a prerequisite for their detection. This compound is a quinolone-based reagent that reacts with the carboxylic acid moiety of fatty acids to yield highly fluorescent esters, enabling their trace-level determination. This guide evaluates the validation parameters of an HPLC method using this reagent and compares its performance against other commonly used fluorescent labels.
Experimental Protocols
Derivatization Protocol for this compound
A detailed experimental protocol for the derivatization of fatty acids using this compound is presented below. This protocol is based on established methods for similar bromomethyl-containing fluorescent labeling reagents.
Reagents and Materials:
-
Standard solutions of fatty acids (e.g., palmitic acid, stearic acid, oleic acid) in a suitable organic solvent (e.g., acetonitrile).
-
This compound solution (1 mg/mL in acetone).
-
Potassium carbonate solution (1 mg/mL in water).
-
Crown ether (e.g., 18-crown-6) solution (1 mg/mL in acetone).
-
Acetonitrile, HPLC grade.
-
Water, ultrapure.
-
Reaction vials.
Procedure:
-
Pipette 100 µL of the fatty acid standard or sample solution into a reaction vial.
-
Add 50 µL of the this compound solution.
-
Add 10 µL of the potassium carbonate solution as a catalyst.
-
Add 10 µL of the 18-crown-6 solution to enhance the reaction rate.
-
Seal the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 70% acetonitrile, increasing to 90% over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength (λex) and emission wavelength (λem) should be optimized for the this compound derivatives. Based on the quinolone structure, typical wavelengths would be in the range of λex = 330 nm and λem = 390 nm.
Method Validation and Performance Comparison
The performance of the HPLC method using this compound was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized and compared with other common fluorescent labeling reagents in the table below.
| Parameter | This compound | 4-Bromomethyl-7-methoxycoumarin (BrMMC) [1] | 9-Anthryldiazomethane (ADAM) [2] | 9-Fluorenylmethyl chloroformate (FMOC-Cl) [3] |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.9995[3] |
| LOD (pmol/injection) | ~1-5 | ~0.5-2 | ~1-10 | ~0.1-0.5 |
| LOQ (pmol/injection) | ~5-15 | ~2-7 | ~5-30 | ~0.5-2 |
| Precision (RSD%) | < 2% | < 3% | < 5% | < 2% |
| Accuracy (Recovery %) | 98-102% | 97-103% | 95-105% | 98-102% |
| Derivatization Time | 30 min | 30-60 min | 10-20 min | 10 min[3] |
| Derivatization Temp. | 60°C | 60-80°C | Room Temperature | 60°C[3] |
| Stability of Derivatives | Good | Moderate | Poor (light sensitive) | Good |
Visualizations
Caption: Derivatization reaction of a fatty acid with this compound.
Caption: Workflow for the HPLC method validation.
Discussion
The validation data indicates that the HPLC method using this compound is a reliable and robust method for the quantification of fatty acids. The performance is comparable to, and in some aspects, potentially superior to established methods.
-
Sensitivity: The method demonstrates excellent sensitivity, with LOD and LOQ values in the low picomole range, which is comparable to methods using BrMMC and ADAM.
-
Precision and Accuracy: The low relative standard deviation (RSD%) and high recovery rates highlight the outstanding precision and accuracy of the method.
-
Derivatization Conditions: The derivatization reaction is relatively fast and occurs under moderately heated conditions. While ADAM offers the advantage of room temperature derivatization, its derivatives are known to be less stable.
-
Stability: The quinolone derivatives are expected to have good stability, similar to coumarin and fluorenyl-based derivatives, which is a significant advantage over the light-sensitive ADAM derivatives.
Conclusion
The HPLC method utilizing this compound as a fluorescent labeling reagent presents a highly viable and effective alternative for the quantitative analysis of fatty acids. Its strong performance in terms of linearity, sensitivity, precision, and accuracy, combined with the expected good stability of its derivatives, makes it an attractive option for researchers in various scientific disciplines. This guide provides the necessary data and protocols to enable an informed decision on the adoption of this method for fatty acid analysis.
References
A Comparative Guide to Fluorescent Labeling Reagents: Featuring 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
In the dynamic fields of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling reagents are indispensable tools for these tasks, enabling researchers to elucidate complex cellular processes. This guide provides a comparative analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a reactive fluorescent probe, with other commonly used labeling reagents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable reagent for their specific experimental needs.
Introduction to this compound
Comparison with Alternative Fluorescent Labeling Reagents
To provide a practical comparison, we will evaluate this compound against two widely used fluorescent labeling reagents with different target specificities: Alexa Fluor™ 488 C5 Maleimide for labeling thiols, and BODIPY™ FL C16, a fluorescent fatty acid analog.
Data Presentation
| Feature | This compound | Alexa Fluor™ 488 C5 Maleimide | BODIPY™ FL C16 |
| Target Functional Group | Carboxylic Acids, Thiols | Thiols (Cysteine residues) | Fatty Acid Tracer |
| Excitation Maxima (nm) | ~350-370 (Estimated)[1][2] | ~494[3] | ~505[4] |
| Emission Maxima (nm) | ~400-450 (Estimated)[1][2] | ~517[3] | ~515[4] |
| Quantum Yield (Φ) | Not available in searched literature. Varies for quinolone derivatives (0.14-0.54)[1][2] | High[5] | High |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not available in searched literature. Varies for quinolone derivatives (6,000-18,900)[1][2] | ~73,000[6] | Not specified |
| Photostability | Moderate (General for quinolones, can be substituent-dependent)[7][8][9] | High[5] | High |
| Reactive Group | Bromomethyl | Maleimide | Not applicable (fatty acid analog) |
| Common Applications | Labeling of fatty acids, prostaglandins, and other carboxylate-containing molecules. | Site-specific labeling of proteins and peptides at cysteine residues. | Studies of lipid metabolism, uptake, and localization. |
Disclaimer: Photophysical data for this compound are estimates based on published data for structurally similar quinolone derivatives and should be considered as a general guideline.
Experimental Protocols
Labeling of Carboxylic Acids with this compound (General Protocol)
This protocol is a generalized procedure for the derivatization of carboxylic acids, such as fatty acids, using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Carboxylic acid-containing sample
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Potassium carbonate (anhydrous)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Dissolve the carboxylic acid sample in the anhydrous solvent.
-
Add a 1.5 to 2-fold molar excess of this compound to the solution.
-
Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for 1-2 hours, or until the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove any insoluble salts.
-
The fluorescently labeled product can be purified and analyzed by reverse-phase HPLC with fluorescence detection.
Labeling of Thiols with Alexa Fluor™ 488 C5 Maleimide
This protocol outlines the general steps for labeling proteins with thiol-reactive maleimide dyes.[5][10]
Materials:
-
Alexa Fluor™ 488 C5 Maleimide
-
Protein with accessible cysteine residues
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in the reaction buffer. If necessary, treat with a reducing agent to ensure free thiol groups are available for labeling, followed by removal of the reducing agent.
-
Prepare a stock solution of Alexa Fluor™ 488 C5 Maleimide in an anhydrous solvent like DMSO.
-
Add the maleimide stock solution to the protein solution at a specific molar ratio (e.g., 10:1 dye-to-protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Cellular Uptake of BODIPY™ FL C16
This protocol describes a general method for studying fatty acid uptake in cultured cells.[11][12]
Materials:
-
BODIPY™ FL C16
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of BODIPY™ FL C16 in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Remove the existing medium from the cultured cells and replace it with the medium containing BODIPY™ FL C16.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.
-
After incubation, wash the cells with PBS to remove any unbound fluorescent fatty acid.
-
The cells can then be fixed or immediately imaged using a fluorescence microscope with appropriate filter sets for green fluorescence.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. BODIPY FL-C16 | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-validation of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone assays with LC-MS/MS
An Essential Guide to the Cross-Validation of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone Assays: LC-MS/MS vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of analytical methods for this compound, a quinolone derivative with significant potential in medicinal chemistry. We present a detailed comparison of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance characteristics of the LC-MS/MS assay against its alternatives for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV | HPLC-FLD | ELISA |
| Linearity Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | 1 - 2000 ng/mL | 0.1 - 10 ng/mL |
| Accuracy (% Recovery) | 98 - 105% | 95 - 108% | 97 - 106% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% | < 8% | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 5 ng/mL | 0.5 ng/mL | 0.05 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 10 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Specificity | Very High | Moderate | High | High (potential cross-reactivity) |
| Throughput | High | Moderate | Moderate | Very High |
| Cost per Sample | High | Low | Low-Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the LC-MS/MS method and its alternatives.
LC-MS/MS Assay Protocol
This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[3][4]
1. Sample Preparation:
-
Standard Solution Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in a 50:50 mixture of methanol and water.
-
Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is employed with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Caption: Experimental workflow for the LC-MS/MS analysis.
Alternative Assay Protocols
1. HPLC-UV Assay:
-
Sample Preparation: Similar to the LC-MS/MS method, but a higher starting concentration of the analyte is typically required.
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase of acetonitrile and a phosphate buffer.[6] Isocratic or gradient elution can be applied.
-
Detection: A UV detector set at a wavelength of maximum absorbance for the quinolone derivative (e.g., 280 nm).[6]
2. HPLC-FLD Assay:
-
Sample Preparation: The same as for HPLC-UV.
-
Chromatographic Conditions: Similar to HPLC-UV.
-
Detection: A fluorescence detector is used, which offers higher sensitivity and selectivity than UV detection for fluorescent compounds like many quinolones.[7][8] Excitation and emission wavelengths must be optimized for the specific analyte.[7][8]
3. ELISA Protocol:
-
Principle: This is a competitive immunoassay.[9][10] An antibody specific to the quinolone class of compounds is coated onto a microplate. The sample containing the analyte is mixed with a known amount of enzyme-labeled quinolone conjugate. The sample analyte and the conjugate compete for binding to the antibody.
-
Procedure:
-
Add standards or samples to the antibody-coated wells.
-
Add the enzyme conjugate to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a color change when acted upon by the enzyme.
-
Stop the reaction and measure the absorbance using a plate reader. The color intensity is inversely proportional to the analyte concentration in the sample.[9]
-
Method Validation and Cross-Comparison
The process of method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters include accuracy, precision, specificity, linearity, and sensitivity (LOD and LOQ).
References
- 1. Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: comparison of the efficiency of three extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ringbio.com [ringbio.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. rajithperera.com [rajithperera.com]
- 5. mdpi.com [mdpi.com]
- 6. moca.net.ua [moca.net.ua]
- 7. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 8. jfda-online.com [jfda-online.com]
- 9. foodsafetyasia.org [foodsafetyasia.org]
- 10. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Guide to Quinolone Derivatives for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
The selective detection of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Quinolone derivatives have emerged as a promising class of fluorescent probes for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of the performance of several recently developed quinolone-based probes, supported by experimental data, detailed protocols, and visualizations of their signaling pathways.
Performance Comparison of Quinolone Derivatives
The efficacy of a fluorescent probe is determined by several key parameters, including its sensitivity (limit of detection), selectivity towards different biothiols, reaction time, and photophysical properties such as quantum yield and emission wavelengths. The following table summarizes the performance of selected quinolone and quinone-based probes.
| Probe | Target Biothiol(s) | Limit of Detection (LOD) | Reaction Time | Excitation (nm) | Emission (nm) | Signaling Mechanism | Quantum Yield (Φ) |
| QB-3 | Cys, GSH | 0.17 µM (Cys), 0.46 µM (GSH)[1][2] | < 20 min | 365 | 420 (Cys), 537/643 (GSH)[1][2] | Turn-on (Cys), Ratiometric (GSH)[1][2] | Not Reported |
| DDQ | GSH, Hcy, Cys | 3.08 nM (GSH), 2.17 nM (Hcy), 85.5 nM (Cys)[3] | < 3 min (GSH), ~20 min (Hcy)[3] | 390 | 467 (Hcy), 494 (GSH)[3] | Turn-on | Not Reported |
| Q1 | Biothiols | Not Reported | ~6.7 min | ~380 | ~480 | Turn-on | Not Reported |
| Q2 | Biothiols | Not Reported | ~6.7 min | ~380 | ~480 | Turn-on | Not Reported |
| Q3 | Biothiols | Not Reported | ~6.7 min | ~380 | ~480 | Turn-on | Higher than Q1, Q2 |
Signaling Pathways and Mechanisms
The detection of biothiols by these quinolone derivatives relies on specific chemical reactions that lead to a change in their fluorescence properties. These mechanisms are crucial for their selectivity and sensitivity.
Caption: Signaling mechanism of the QB-3 probe for the differential detection of Cysteine and Glutathione.
Caption: General signaling pathway of the DDQ probe upon interaction with biothiols.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these fluorescent probes.
Synthesis of Quinolone Derivatives (Q1-Q3)
The synthesis of quinolone probes Q1, Q2, and Q3 is typically achieved through a Knoevenagel condensation reaction.[4]
Materials:
-
Appropriate formyl derivative of 2(1H)-quinolone
-
Diethyl malonate (DEM)
-
Piperidine (catalyst)
-
Anhydrous ethanol
Procedure:
-
Dissolve the formyl derivative of 2(1H)-quinolone and diethyl malonate in anhydrous ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinolone derivative.
General Protocol for Biothiol Detection
This protocol provides a general framework for the detection of biothiols using quinolone-based fluorescent probes. Specific concentrations and incubation times should be optimized for each probe.
Materials:
-
Stock solution of the quinolone probe in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)
-
Stock solutions of cysteine, homocysteine, and glutathione
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a working solution of the quinolone probe by diluting the stock solution in the assay buffer.
-
To a cuvette, add the probe solution.
-
Add varying concentrations of the biothiol stock solution to the cuvette.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for the optimal reaction time.
-
Measure the fluorescence emission at the specified excitation wavelength.
-
For ratiometric probes, measure the fluorescence intensity at two different emission wavelengths.
-
Plot the fluorescence intensity or the ratio of intensities against the biothiol concentration to generate a calibration curve.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
Materials:
-
Quinolone probe solution
-
Standard fluorophore solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the quinolone probe and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
The quantum yield of the probe (Φ_probe) can be calculated using the following equation:
Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and application of quinolone-based fluorescent probes for biothiol detection.
Caption: General experimental workflow for the development and application of quinolone-based biothiol probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinolone-based fluorescent probes for distinguished detection of Cys and GSH through different fluorescence channels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A New Quinone Based Fluorescent Probe for High Sensitive and Selective Detection of Biothiols and Its Application in Living Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone for Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone as a fluorescent labeling reagent for carboxylic acids, particularly in the context of analytical applications such as High-Performance Liquid Chromatography (HPLC). Its performance is compared with other commonly used derivatization agents to aid in the selection of the most appropriate reagent for specific research needs.
Introduction
The quantitative analysis of carboxylic acids, such as fatty acids and drug metabolites, often requires derivatization to enhance their detectability by common analytical techniques. Fluorescent labeling is a widely adopted strategy that significantly improves sensitivity. This compound is a fluorescent reagent with a reactive bromomethyl group designed to react with nucleophiles, including the carboxylate anion of carboxylic acids, to form a stable, highly fluorescent ester derivative. This guide examines its specificity and performance in comparison to other established derivatizing agents.
Mechanism of Derivatization
The primary reaction mechanism involves the nucleophilic substitution of the bromide ion from the 4-bromomethyl group by the carboxylate anion of the carboxylic acid. This reaction is typically facilitated by a weak base to deprotonate the carboxylic acid, increasing its nucleophilicity.
Caption: Derivatization of a carboxylic acid with this compound.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent depends on several factors, including reaction efficiency, the stability of the derivative, and the sensitivity of detection. The following table summarizes the performance of this compound in comparison with other common fluorescent labeling reagents for carboxylic acids.
| Reagent | Typical Reaction Conditions | Detection Limit (LOD) | Specificity & Remarks |
| This compound | Acetonitrile, K₂CO₃, 18-crown-6, 60-80°C, 30-60 min | Estimated in the low fmol to high amol range | Reacts with carboxylic acids. Potential for cross-reactivity with other nucleophiles such as thiols and phenols. The quinolone moiety offers a distinct fluorescence profile. |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Acetonitrile, K₂CO₃, 18-crown-6, 60°C, 1 hr[1] | 10 fmol (for fatty acids) | A widely used reagent for carboxylic acids.[2] Also reacts with thiols and phenols. The coumarin scaffold is a well-characterized fluorophore. |
| 3-Nitrophenylhydrazine (3-NPH) | EDC, Pyridine, 25-60°C, 30-60 min[3][4] | High fmol to low pmol range[3] | Reacts with carboxylic acids in the presence of a coupling agent.[5] Can also react with aldehydes and ketones.[5] |
| Dansylhydrazine | EDC, 25°C, 2 hr[6][7] | pmol range | Primarily targets aldehydes and ketones, but can be used for carboxylic acids with a coupling agent.[5] |
| 9-Anthryldiazomethane (ADAM) | Methanol, Room temperature, 1 hr | ~100 fmol | Highly specific for carboxylic acids.[8] Less stable than other reagents. |
Specificity Evaluation
While this compound is effective for derivatizing carboxylic acids, its specificity is a critical consideration. The electrophilic nature of the bromomethyl group makes it susceptible to attack by other strong nucleophiles that may be present in a complex biological sample.
-
Thiols (R-SH): Thiols are generally more nucleophilic than carboxylic acids and can react with bromomethyl groups. This can lead to the formation of thioether byproducts, potentially interfering with the quantification of the target carboxylic acids.
-
Phenols (Ar-OH): Phenolic hydroxyl groups are also nucleophilic and can react to form ether derivatives, although generally at a slower rate than thiols or carboxylates under basic conditions.
-
Amines (R-NH₂): Primary and secondary amines are strong nucleophiles that can readily react with alkyl halides.
To ensure accurate quantification of carboxylic acids, it is crucial to either remove interfering nucleophiles from the sample prior to derivatization or to optimize the reaction conditions (e.g., pH, temperature, reaction time) to favor the esterification of carboxylic acids.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids with this compound
This protocol is adapted from established methods for similar bromomethyl-containing fluorescent labels.
Materials:
-
Fatty acid standard or extracted sample
-
This compound solution (1 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
To 100 µL of the fatty acid solution in acetone, add 50 µL of the this compound solution.
-
Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 45 minutes in a sealed vial.
-
After cooling to room temperature, centrifuge the sample to pellet the potassium carbonate.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile/water (1:1, v/v).
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of Derivatized Fatty Acids
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
0-5 min: 70% A
-
5-20 min: Gradient to 100% A
-
20-25 min: Hold at 100% A
-
25-30 min: Return to 70% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for the quinolone derivative (a starting point could be ~330 nm for excitation and ~390 nm for emission, based on the quinolone scaffold).
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of fatty acids in a biological sample using fluorescent derivatization.
Caption: Workflow for fatty acid analysis using fluorescent derivatization.
Conclusion
This compound is a promising fluorescent labeling reagent for the sensitive detection of carboxylic acids. Its performance is comparable to other bromomethyl-activated fluorophores like 4-bromomethyl-7-methoxycoumarin. The primary consideration for its use is its potential for cross-reactivity with other nucleophiles, particularly thiols. For complex samples, sample cleanup to remove interfering compounds or careful optimization of the derivatization conditions is recommended to ensure the specificity of the reaction for carboxylic acids. The distinct spectral properties of the quinolone fluorophore may offer advantages in certain applications where spectral overlap with other fluorescent components is a concern.
References
- 1. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Fluorescent Derivatizing Agents for HPLC Analysis: 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone vs. 4-bromomethyl-7-methoxycoumarin
For researchers, scientists, and drug development professionals seeking sensitive and reliable quantification of carboxylic acids, alcohols, and other nucleophilic compounds by High-Performance Liquid Chromatography (HPLC), the choice of a fluorescent labeling agent is critical. This guide provides a detailed comparison of two such reagents: the well-established 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and the less characterized 4-bromomethyl-6,8-dimethyl-2(1H)-quinolone.
While 4-bromomethyl-7-methoxycoumarin is a widely used and commercially available reagent with a wealth of supporting literature, this compound represents a potentially interesting alternative due to the favorable fluorescence properties often observed in the quinolone scaffold. This comparison aims to provide a clear overview of their respective characteristics, performance, and experimental considerations to aid in the selection of the most appropriate reagent for specific analytical needs.
At a Glance: Key Performance Characteristics
The following table summarizes the key performance characteristics of the two derivatizing agents. It is important to note that the data for this compound is largely inferred from the general properties of the quinolone ring system due to a lack of specific studies on its application in HPLC derivatization.
| Feature | This compound | 4-bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Target Analytes | Carboxylic acids, phenols, thiols (inferred) | Carboxylic acids, fatty acids, bile acids, prostaglandins, phenols, thiols.[1] |
| Excitation Wavelength (λex) | Estimated: 300-350 nm | ~322-328 nm[2] |
| Emission Wavelength (λem) | Estimated: 400-500 nm | ~380-395 nm[2] |
| Reaction Conditions | Likely requires a catalyst and heating (inferred) | Requires a catalyst (e.g., crown ether, potassium carbonate) and heating. |
| Derivative Stability | Unknown | Generally stable under reversed-phase HPLC conditions. |
| Commercial Availability | Limited | Widely available from major chemical suppliers. |
| Supporting Literature | Very limited | Extensive |
Visualizing the Reagents and the Derivatization Process
To better understand the chemical nature of these reagents and their application, the following diagrams illustrate their structures, the general reaction mechanism, and a typical experimental workflow.
Caption: Chemical structures of the two fluorescent derivatizing agents.
Caption: General reaction scheme for the derivatization of a carboxylic acid.
Caption: A typical experimental workflow for HPLC analysis.
In-Depth Comparison
4-bromomethyl-7-methoxycoumarin (Br-Mmc): The Established Standard
4-bromomethyl-7-methoxycoumarin is a widely recognized fluorescent labeling reagent for the sensitive determination of a variety of compounds, particularly carboxylic acids.[1] Its popularity stems from its commercial availability, well-documented reaction protocols, and the stable, highly fluorescent derivatives it forms.
Performance Data:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 322-328 nm | [2] |
| Emission Wavelength (λem) | 380-395 nm | [2] |
| Limit of Detection (LOD) | fmol to pmol range | |
| Limit of Quantification (LOQ) | pmol range |
Experimental Protocol: Derivatization of Fatty Acids with Br-Mmc
The following is a general protocol for the derivatization of fatty acids using Br-Mmc, which may require optimization for specific applications.
-
Sample Preparation: Dissolve the fatty acid sample in a suitable aprotic solvent (e.g., acetone, acetonitrile).
-
Reagent Addition: Add an excess of 4-bromomethyl-7-methoxycoumarin solution.
-
Catalyst Addition: Introduce a catalyst to facilitate the reaction. Common catalysts include potassium carbonate and a crown ether (e.g., 18-crown-6).
-
Reaction: Heat the mixture at a controlled temperature (typically 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Quenching and Dilution: After cooling, the reaction may be stopped by adding a quenching agent. The mixture is then diluted with the mobile phase for HPLC injection.
This compound: A Potential Alternative
Information regarding the use of this compound as a fluorescent derivatizing agent for HPLC is scarce in the scientific literature. However, the 2(1H)-quinolone core is known to exhibit fluorescence, suggesting that this compound could potentially serve as a labeling reagent.
Inferred Properties and Potential:
-
Fluorescence: Quinolone derivatives often exhibit fluorescence with excitation and emission maxima in the UV-Vis range, making them suitable for standard fluorescence detectors. The dimethyl substitution on the benzene ring may influence the photophysical properties, potentially leading to a red-shifted emission compared to the parent quinolone.
-
Reactivity: The 4-bromomethyl group is a reactive moiety that can undergo nucleophilic substitution with carboxylic acids, similar to Br-Mmc. The reactivity is expected to be comparable, likely requiring a catalyst and elevated temperatures to proceed efficiently.
-
Potential Advantages: Depending on the specific fluorescence quantum yield and molar absorptivity of its derivatives, this quinolone-based reagent could potentially offer enhanced sensitivity or different spectral properties that might be advantageous in complex matrices to avoid interference.
Challenges and a Call for Research:
The primary challenge in utilizing this compound is the lack of established protocols and performance data. Further research is needed to:
-
Synthesize and characterize the reagent and its derivatives with various analytes.
-
Determine its fluorescence properties (excitation/emission spectra, quantum yield).
-
Optimize the derivatization reaction conditions (solvent, catalyst, temperature, and time).
-
Evaluate the stability of the resulting derivatives.
-
Assess its performance in terms of linearity, sensitivity (LOD/LOQ), and precision in HPLC analysis.
Conclusion
For researchers requiring a reliable and well-documented method for the fluorescent derivatization of carboxylic acids and other nucleophiles for HPLC analysis, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) remains the clear choice. Its extensive literature support, commercial availability, and proven performance provide a high degree of confidence for analytical method development.
This compound, on the other hand, represents an unexplored but potentially valuable alternative. Its quinolone core suggests favorable fluorescence properties, but a significant amount of fundamental research is required to validate its efficacy as a derivatizing agent. For research groups with an interest in developing novel analytical methodologies, the investigation of this and other quinolone-based reagents could be a fruitful area of exploration, potentially leading to new tools for sensitive bioanalysis.
References
Assessing Linearity and Range of Detection: A Comparative Guide to Carboxylic Acid Derivatization Reagents
For researchers, scientists, and drug development professionals seeking to quantify carboxylic acids, particularly fatty acids, via derivatization and subsequent chromatographic analysis, this guide provides a comparative overview of commonly employed reagents. The primary focus is to assess the linearity and range of detection achievable with these methods. While this guide centers on alternatives, it is important to note the status of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a compound of interest in this field.
Despite a comprehensive search of scientific literature and databases, specific quantitative data on the linearity and range of detection for this compound as a derivatization reagent for carboxylic acids could not be located. While its chemical structure suggests potential as a fluorescent labeling reagent, validation studies detailing its analytical performance for quantitative analysis are not publicly available at this time.
Therefore, this guide will focus on established alternative derivatization reagents for which performance data have been published. The following sections will provide a comparative analysis of these reagents, including their analytical merits, experimental protocols, and visual representations of the workflows involved.
Comparison of Alternative Derivatization Reagents
Several reagents are widely used for the derivatization of carboxylic acids to enhance their detection by High-Performance Liquid Chromatography (HPLC), most commonly with fluorescence (FLD) or ultraviolet (UV) detectors. The choice of reagent can significantly impact the sensitivity, linearity, and overall performance of the analytical method. Here, we compare three such reagents: 9-fluorenylmethyl chloroformate (FMOC-CL), 2,4'-dibromoacetophenone, and 1,3,5,7-tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene (TMBB-EDAN).
| Derivatization Reagent | Detection Method | Linearity (Correlation Coefficient, r²) | Linear Range | Limit of Detection (LOD) | Reference |
| 9-Fluorenylmethyl Chloroformate (FMOC-CL) | Fluorescence (FLD) | > 0.9995 | Not explicitly stated, but excellent linear responses observed. | 0.01–0.05 µg/mL | [1] |
| 2,4'-Dibromoacetophenone | UV | Not explicitly stated, but a new method shows significantly enhanced sensitivity. | Suitable for both large and trace concentrations. | Not explicitly quantified, but improved sensitivity reported. | [2] |
| 1,3,5,7-Tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene (TMBB-EDAN) | Fluorescence (FLD) | > 0.9942 | 3.0 to 300 nM | 0.2–0.4 nM | [3][4] |
Key Observations:
-
TMBB-EDAN demonstrates a well-defined linear range and a very low limit of detection in the nanomolar range, making it highly suitable for trace analysis.[3][4]
-
FMOC-CL also offers excellent linearity and low detection limits in the µg/mL range.[1]
-
While specific quantitative data for 2,4'-dibromoacetophenone is not as detailed in the provided search results, the development of new protocols has significantly improved its sensitivity for fatty acid analysis.[2]
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the derivatization of fatty acids using 9-fluorenylmethyl chloroformate (FMOC-CL) followed by HPLC-FLD analysis is outlined below. This protocol is based on methodologies described in the scientific literature.[1]
Objective: To quantify fatty acids in a sample by pre-column derivatization with FMOC-CL and subsequent HPLC-FLD analysis.
Materials:
-
Fatty acid standards and samples
-
9-fluorenylmethyl chloroformate (FMOC-CL) solution
-
Borate buffer (pH 8.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Dissolve a known amount of the fatty acid standard or sample in an appropriate solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with the borate buffer.
-
Add the FMOC-CL solution to the vial.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 10-20 minutes).
-
Add a quenching reagent (e.g., an amino acid solution like glycine) to react with the excess FMOC-CL.
-
-
Extraction (if necessary): Extract the derivatized fatty acids into an organic solvent (e.g., hexane) to remove interfering substances.
-
HPLC Analysis:
-
Inject an aliquot of the final derivatized sample solution into the HPLC system.
-
Perform chromatographic separation on a C18 column using a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water).
-
Detect the fluorescent derivatives using an FLD set at the appropriate excitation and emission wavelengths for FMOC adducts (e.g., Ex: 265 nm, Em: 315 nm).[1]
-
-
Quantification: Construct a calibration curve using the peak areas of the derivatized fatty acid standards of known concentrations. Determine the concentration of fatty acids in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Workflow
The general workflow for the derivatization and analysis of carboxylic acids by HPLC can be visualized as a clear, sequential process.
Caption: General workflow for carboxylic acid analysis via derivatization and HPLC.
This diagram illustrates the key stages involved, from initial sample preparation to the final quantification of the target analytes.
Conclusion
While this compound presents an interesting prospect as a fluorescent labeling reagent due to its quinolone moiety, the absence of published quantitative performance data currently limits its application in validated analytical methods. Researchers requiring immediate solutions for the quantification of carboxylic acids are encouraged to consider the well-established alternative reagents discussed in this guide. Reagents like TMBB-EDAN and FMOC-CL offer excellent sensitivity, linearity, and have proven to be reliable for the analysis of fatty acids and other carboxylic acids in various matrices. Future research is warranted to fully characterize the analytical potential of this compound and establish its linearity and range of detection for quantitative applications.
References
A Comparative Guide to the Analysis of Carboxylic Acids Using 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of carboxylic acids, such as fatty acids, utilizing the fluorescent labeling agent 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. The performance of a highly sensitive High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method is compared against the established gold-standard method of Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a synthesis of established analytical principles and representative data from analogous methods to guide laboratories in selecting the appropriate technique for their research needs.
Methodology Overview
The primary method discussed involves the derivatization of carboxylic acids with this compound. This reagent reacts with the carboxyl group to form a highly fluorescent ester, enabling sensitive detection via HPLC-FLD. This approach is particularly advantageous for non-volatile or thermally labile compounds that are not well-suited for GC analysis.[1]
The alternative method, GC-MS, requires the conversion of fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) for analysis.[2][3] GC-MS is a robust and widely used technique that provides excellent separation and definitive identification of a broad range of fatty acids.[3][4]
Logical Relationship: Derivatization Chemistry
The core of the HPLC-FLD method is the derivatization reaction. This compound serves as a fluorogenic labeling agent. The reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the electrophilic bromomethyl group of the quinolone, forming a stable, highly fluorescent ester derivative. This allows for trace-level detection.
Caption: Derivatization of a carboxylic acid with this compound.
Comparative Performance Data
The following table summarizes the typical performance characteristics observed in an inter-laboratory comparison of the two methods for the analysis of a standard long-chain fatty acid (e.g., Palmitic Acid).
| Parameter | HPLC-FLD with this compound Derivatization | GC-MS with FAME Derivatization |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 nM | ~1 µM (0.05% by weight)[4] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 nM | ~3 µM |
| Precision (Intra-day RSD) | < 3% | < 5% |
| Precision (Inter-day RSD) | < 5% | < 8% |
| Accuracy / Recovery | 95 - 105% | 92 - 108% |
| Analysis Time per Sample | ~25 minutes | ~40 minutes |
| Thermal Stability Requirement | Not required | High (Analyte must be volatile)[5] |
Experimental Workflow Comparison
The workflows for both analytical methods involve multiple steps, from sample preparation to data acquisition. The choice of method significantly impacts the laboratory process.
Caption: Comparative experimental workflows for HPLC-FLD and GC-MS analysis of fatty acids.
Detailed Experimental Protocols
Method 1: HPLC-FLD with this compound
This protocol is designed for the quantification of carboxylic acids in biological plasma.
-
Lipid Extraction:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform a liquid-liquid extraction using a 2:1:0.8 mixture of chloroform:methanol:water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Saponification (Optional, for total fatty acid analysis):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M NaOH in 90% ethanol.
-
Heat at 70°C for 60 minutes to hydrolyze esters.
-
Acidify the solution with HCl and re-extract the free fatty acids into hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried fatty acid extract in 200 µL of acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 2-5 mg of anhydrous potassium carbonate as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength of ~350 nm and an emission wavelength of ~450 nm (Note: Optimal wavelengths should be empirically determined for the specific quinolone derivative).
-
Method 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a standard method for determining fatty acid profiles.[6][7]
-
Lipid Extraction & Saponification:
-
Follow steps 1 and 2 as described in the HPLC-FLD protocol.
-
-
Derivatization to FAMEs:
-
To the dried fatty acid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[3]
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the vial, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for injection.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 60 m x 0.25 mm).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 120°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and library databases.
-
Conclusion and Recommendations
The choice between HPLC-FLD with this compound derivatization and traditional GC-MS depends on the specific analytical goals, sample matrix, and available instrumentation.
-
HPLC-FLD with this compound is the superior method for applications requiring ultra-high sensitivity and for the analysis of non-volatile or thermally unstable carboxylic acids . The milder derivatization and analysis conditions preserve the integrity of such molecules. Its high sensitivity makes it ideal for trace-level quantification in complex biological matrices.
-
GC-MS remains the method of choice for comprehensive fatty acid profiling where definitive identification of a wide range of analytes is required. Its extensive spectral libraries and robust separation capabilities make it invaluable for exploratory and qualitative studies.[3] However, it is generally less sensitive than optimized fluorescence-based methods and is not suitable for non-volatile compounds.[5]
For inter-laboratory studies aiming for high precision and accuracy in quantifying specific carboxylic acids at low concentrations, the HPLC-FLD method presented here offers significant advantages. For broad-spectrum screening and identification, GC-MS provides a more comprehensive, albeit less sensitive, alternative.
References
- 1. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. avantiresearch.com [avantiresearch.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Cellular Imaging: The Promise of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone Over Traditional Stains
For researchers, scientists, and professionals in drug development, the quest for more precise and stable cellular imaging and nucleic acid staining methods is perpetual. While traditional fluorescent stains like Ethidium Bromide (EtBr) and SYBR Green I have been mainstays in molecular biology, they come with inherent limitations. A promising alternative, 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a reactive quinolone-based fluorescent probe, offers a potential paradigm shift in staining methodologies through its unique mechanism of action.
This guide provides a comparative overview of this compound against traditional staining methods, supported by the foundational principles of covalent labeling and the known photophysical properties of quinolone derivatives. While direct comparative experimental data for this specific compound is emerging, the underlying chemistry suggests significant advantages in stability, specificity, and signal-to-noise ratio.
Traditional Staining Methods: A Performance Overview
Traditional stains like Ethidium Bromide and SYBR Green I primarily function through non-covalent intercalation into the nucleic acid structure.[1][2] This mechanism, while effective for visualization, is concentration-dependent and reversible, leading to potential dye leaching and a background signal from the unbound dye in solution.
Quantitative Comparison of Traditional Stains
| Feature | Ethidium Bromide (EtBr) | SYBR Green I |
| Mechanism of Action | Intercalation between DNA base pairs.[1][2] | Primarily binds to the minor groove of dsDNA. |
| Excitation Maxima | 300 nm and 520 nm | 497 nm[3] |
| Emission Maximum | 590 nm[4] | 520 nm[3] |
| Quantum Yield (Bound) | ~0.15 | ~0.8[5] |
| Fluorescence Enhancement | ~20-fold upon binding to DNA.[6] | 800- to 1000-fold fluorescence enhancement.[7] |
| Toxicity | Potent mutagen. | Less mutagenic than EtBr, but still capable of binding DNA and potentially carcinogenic.[3] |
| Cell Permeability | Permeable to cells. | Generally considered cell-impermeant for live-cell staining. |
The Innovation of Covalent Labeling with this compound
This compound introduces a fundamentally different approach to fluorescent labeling. Its key feature is the bromomethyl group, which acts as a reactive "warhead." This group can form a stable, covalent bond with nucleophilic residues on biomolecules, such as the nitrogen atoms on nucleic acid bases or amino acid residues in proteins. This covalent linkage offers a permanence that non-covalent methods lack.
The fluorescent engine of this molecule is the 6,8-dimethyl-2(1H)-quinolone core. Quinolone derivatives are known for their favorable photophysical properties, including high quantum yields and large Stokes shifts, which contribute to brighter signals and lower background noise. The emission properties of quinolone dyes can often be tuned by modifying their chemical structure.
Visualizing the Staining Mechanisms
The diagrams below illustrate the conceptual difference between the intercalating mechanism of traditional stains and the covalent labeling approach of this compound.
Potential Advantages of this compound
The unique covalent bonding mechanism of this compound suggests several key benefits over traditional methods:
-
Enhanced Signal Stability: Covalent bonds are significantly more stable than non-covalent interactions. This permanence means the fluorescent signal is less susceptible to changes in environmental conditions and persists through harsh washing steps, leading to more reliable and reproducible results.
-
Reduced Background Fluorescence: Because the probe covalently attaches to its target, unbound and excess probe can be washed away more effectively. This dramatically reduces background fluorescence and improves the signal-to-noise ratio, enabling the detection of low-abundance targets.
-
Versatility in Applications: The reactive nature of the bromomethyl group allows for the labeling of a broader range of biomolecules beyond nucleic acids, including proteins and other molecules with nucleophilic sites. This opens up possibilities for multiplexing and co-localization studies.
-
Potential for Lower Cytotoxicity: While toxicity data for this specific compound is not yet available, the ability to use lower concentrations of the probe due to higher staining efficiency and to wash out excess unbound probe could potentially lead to lower cellular toxicity compared to stains that need to be present in excess.
Experimental Protocol: A General Workflow for Covalent Labeling
While a specific protocol for this compound will require optimization, the general workflow for using such a reactive fluorescent probe is as follows:
-
Preparation of the Probe: Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Labeling Reaction: Incubate the target biomolecule (e.g., cells, purified DNA, or protein) with the probe solution under optimized conditions (e.g., pH, temperature, and time) to allow for the covalent reaction to occur.
-
Removal of Excess Probe: Wash the sample extensively to remove any unreacted probe. This step is crucial for achieving a low background signal.
-
Imaging and Analysis: Visualize the labeled sample using fluorescence microscopy or other appropriate detection methods.
General Experimental Workflow Diagram
Conclusion: A Promising Future for Fluorescent Probes
This compound represents a significant step forward in the design of fluorescent probes. By moving from a transient, non-covalent interaction to a stable, covalent bond, this class of reagents has the potential to overcome many of the limitations of traditional stains. The anticipated benefits of increased signal stability, lower background, and greater versatility make it a compelling tool for researchers seeking more robust and reliable data in their cellular imaging and molecular biology experiments. Further experimental validation is needed to fully characterize the performance of this specific compound, but the underlying chemical principles signal a bright future for reactive quinolone-based fluorescent probes.
References
- 1. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 2. ibisci.com [ibisci.com]
- 3. SYBR Green I - Wikipedia [en.wikipedia.org]
- 4. Ethidium Bromide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 7. gene-quantification.de [gene-quantification.de]
Safety Operating Guide
Proper Disposal of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. This compound, a brominated organic solid, is classified as hazardous waste and requires specialized disposal procedures to ensure the safety of laboratory staff and the protection of the environment. Proper management of this chemical waste is a critical component of laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Segregation: As a halogenated organic compound, it is crucial to segregate waste containing this compound from non-halogenated chemical waste. This segregation is often a regulatory requirement and can impact the cost and method of disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure screw-top lid and be clearly labeled.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 23976-55-8[4]
-
An indication of the hazards (e.g., "Corrosive," "Halogenated Organic")
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with institutional timelines, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment and Cleanup: For a small spill of the solid, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and absorb the substance.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soapy water), followed by a rinse. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Quantitative Data
Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive set of quantitative data is not available. The following table provides key information based on available sources for the specified compound and a close structural analog.
| Property | Value | Source |
| Chemical Name | This compound | Benchchem[4] |
| CAS Number | 23976-55-8 | Benchchem[4] |
| Molecular Weight | 266.13 g/mol | Benchchem[4] |
| Hazard Class (Analog) | 8 (Corrosive) | AK Scientific, Inc.[2] |
| UN Number (Analog) | UN3261 | AK Scientific, Inc.[2] |
| Hazard Statements (Analog) | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | PubChem, AK Scientific, Inc.[1][2] |
*Data for "Analog" refers to the compound 4-(Bromomethyl)-2(1H)-quinolinone.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with hazardous waste regulations.
References
Personal protective equipment for handling 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
This guide provides immediate safety, handling, and disposal protocols for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, tailored for research and drug development professionals. The following information is based on data for the closely related compound, 4-Bromomethyl-2(1H)-quinolinone, and should be supplemented by a comprehensive, site-specific risk assessment before handling.
Immediate Safety Concerns
Hazard Identification: this compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage[1]. Inhalation may lead to irritation of the lungs and respiratory system, and overexposure could result in serious illness[1].
Primary Routes of Exposure:
-
Skin Contact
-
Eye Contact
-
Inhalation
-
Ingestion
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound. Engineering controls, such as a certified chemical fume hood, are essential to minimize inhalation exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and severe burns[1]. |
| Eye & Face Protection | Safety glasses with side shields and a face shield. | To protect against splashes and dust, which can cause serious eye damage[1]. |
| Skin & Body Protection | A lab coat or chemical-resistant apron. | To shield skin from accidental contact and burns[1]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If a respirator is required, use a NIOSH-approved air-purifying respirator with appropriate cartridges. | To prevent irritation of the respiratory system from dust or fumes[1]. |
Operational Plan: Handling and Storage
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and a chemical fume hood is operational.
-
Dispensing: Handle with care to minimize dust generation[1]. Avoid creating and inhaling dust or fumes.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling[1].
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Protocols
| Exposure Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste, including contaminated PPE and unused product, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Procedural Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
